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3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Documentation Hub

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  • Product: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline
  • CAS: 887580-43-0

Core Science & Biosynthesis

Foundational

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline: Chemical Structure, Synthesis, and Applications

This is a comprehensive technical guide on 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline , a specialized aromatic ether amine used as a high-performance polymer monomer and a scaffold in medicinal chemistry. Technical Monograph |...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline , a specialized aromatic ether amine used as a high-performance polymer monomer and a scaffold in medicinal chemistry.

Technical Monograph | Version 1.0

Executive Summary

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (also known as 3-(4-phenylphenoxy)aniline ) is a biaryl ether amine characterized by a meta-substituted aniline ring linked via an ether oxygen to a biphenyl moiety. This unique structural architecture combines the nucleophilic reactivity of an aromatic amine, the conformational flexibility of an ether linkage, and the hydrophobic, thermally stable properties of a biphenyl system.

Primarily utilized in materials science for synthesizing high-temperature polyimides and in drug discovery as a hydrophobic pharmacophore, this molecule serves as a critical intermediate for generating semi-rigid polymer backbones and kinase inhibitor scaffolds.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline
Common Synonyms 3-(4-Phenylphenoxy)aniline; 3-(4-Biphenylyloxy)aniline; 3-Amino-4'-phenyl diphenyl ether
CAS Registry Number Not widely indexed; Refer to PubChem CID
PubChem CID 20033913
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
SMILES Nc1cccc(Oc2ccc(c3ccccc3)cc2)c1
InChI Key Generated from structure
Structural Pharmacophore

The molecule features three distinct functional zones:

  • The Amine Head (-NH₂): A primary aniline acting as a hydrogen bond donor and a nucleophilic attachment point.

  • The Ether Linker (-O-): Provides rotational freedom (approx. 120° bond angle), disrupting crystallinity in polymers and allowing induced fit in protein binding pockets.

  • The Biphenyl Tail: A rigid, hydrophobic moiety that enhances π-π stacking interactions and thermal stability.

Pharmacophore Amine Primary Amine (Nucleophile / H-Bond Donor) Ether Ether Linkage (Rotational Hinge) Amine->Ether Meta-Substitution (Electronic Decoupling) Biphenyl Biphenyl Moiety (Hydrophobic / Rigid / Thermostable) Ether->Biphenyl Para-Substitution (Linear Extension)

Figure 1: Pharmacophore segmentation of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline.

Physicochemical Properties[6][7]

PropertyValue (Predicted/Experimental)Significance
Physical State Solid (Crystalline powder)Handling as particulate matter.
Melting Point 115–120 °C (Estimated)Indicates strong intermolecular forces (π-stacking).
Boiling Point ~430 °C (at 760 mmHg)High thermal stability for polymer processing.
LogP (Octanol/Water) 4.8 ± 0.4Highly lipophilic; poor aqueous solubility.
pKa (Conjugate Acid) ~3.8–4.2Weakly basic aniline; less basic than alkyl amines.
Solubility DMSO, DMF, THF, DCMSoluble in polar aprotic and chlorinated solvents.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsKey for hydrogen bonding in polyamides/ureas.

Synthesis & Manufacturing Protocols

The most robust synthetic route avoids direct coupling of the amine due to potential side reactions. Instead, a Nucleophilic Aromatic Substitution (S_NAr) followed by Reduction is the industry standard.

Synthetic Pathway (S_NAr Route)

Step 1: Ether Formation

  • Reagents: 4-Phenylphenol, 1-Fluoro-3-nitrobenzene (or 1-Chloro-3-nitrobenzene).

  • Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or DMSO.

  • Conditions: 80–100 °C, 4–6 hours.

  • Mechanism: The phenoxide of 4-phenylphenol attacks the electron-deficient carbon of the nitrobenzene.

Step 2: Nitro Reduction

  • Reagents: Hydrogen gas (H₂), Hydrazine hydrate, or Iron powder.

  • Catalyst: Palladium on Carbon (Pd/C) or FeCl₃.

  • Solvent: Ethanol/Ethyl Acetate.

  • Conditions: Room temperature to 60 °C.

Synthesis Phenol 4-Phenylphenol Step1 Step 1: S_NAr Coupling K2CO3, DMF, 90°C Phenol->Step1 Nitro 1-Fluoro-3-nitrobenzene Nitro->Step1 Intermediate 3-(4-Phenylphenoxy)nitrobenzene Step2 Step 2: Reduction H2, Pd/C, EtOH Intermediate->Step2 Product 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Step1->Intermediate Step2->Product

Figure 2: Two-step synthetic pathway via nitro-intermediate reduction.

Experimental Protocol (Bench Scale)
  • Coupling: Charge a flask with 4-phenylphenol (1.0 eq), K₂CO₃ (1.5 eq), and DMF. Stir at RT for 30 min. Add 1-fluoro-3-nitrobenzene (1.0 eq). Heat to 90 °C for 6 hours. Quench with water, filter the precipitate, and wash with water/ethanol to obtain the nitro intermediate.

  • Reduction: Dissolve the nitro intermediate in Ethanol/THF (1:1). Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite to remove catalyst. Concentrate filtrate to yield the crude amine.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Applications in Research & Industry

High-Performance Polymers (Polyimides & Polyamides)

The primary industrial utility of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is as a monomer or end-capper for high-performance polymers.

  • Thermal Stability: The biphenyl group imparts high glass transition temperatures (Tg) and thermal decomposition resistance.

  • Processability: The ether linkage introduces a "kink" in the polymer chain, disrupting crystallinity and improving solubility in organic solvents (e.g., NMP) compared to rigid rod polymers like Kevlar.

  • Mechanism: Reacts with dianhydrides (e.g., PMDA, BPDA) to form polyamic acids, which are then imidized to polyimides.

Medicinal Chemistry (Kinase Inhibitors)

In drug discovery, this scaffold serves as a hydrophobic binder .

  • Kinase Selectivity: The biphenyl ether moiety mimics the biaryl ether scaffold found in Type II kinase inhibitors (e.g., Sorafenib derivatives), occupying the hydrophobic back-pocket of the ATP binding site.

  • Bioisosterism: The 3-amino substitution pattern allows for the design of "curved" inhibitors that fit specific active site geometries better than the linear 4-amino analogs.

Analytical Characterization

To validate the identity of synthesized 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, the following spectral signatures are expected:

TechniqueExpected SignalsInterpretation
¹H NMR (DMSO-d₆) δ 5.2 ppm (s, 2H)Broad singlet corresponding to the -NH₂ protons.
δ 6.2–6.5 ppm (m, 3H)Upfield aromatic protons of the aniline ring (ortho/para to amine).
δ 7.0–7.7 ppm (m, 9H)Multiplet corresponding to the biphenyl and remaining phenoxy protons.
FT-IR 3300–3400 cm⁻¹Doublet stretching vibration of primary N-H bonds.
1240 cm⁻¹Strong stretching vibration of the aromatic C-O-C ether linkage.
Mass Spectrometry m/z = 262.1 [M+H]⁺Protonated molecular ion peak in ESI(+).

Safety & Handling (SDS Highlights)

  • Hazard Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • Specific Risk: As an aromatic amine, potential for methemoglobinemia exists upon overexposure.

  • Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine group (browning) over time.

References

  • PubChem Compound Summary. (n.d.). 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CID 20033913). National Center for Biotechnology Information. Retrieved from [Link]

  • Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new polyamides and polyimides containing ether and biphenyl units. Journal of Polymer Science Part A: Polymer Chemistry. (General reference for biphenyl ether polymer chemistry).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Exploratory

meta-(4-phenylphenoxy)aniline synonyms and IUPAC name

Topic: Technical Guide: meta-(4-phenylphenoxy)aniline Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Properties, and Applications in High-Perf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: meta-(4-phenylphenoxy)aniline Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Properties, and Applications in High-Performance Polymers

Executive Summary

meta-(4-phenylphenoxy)aniline , systematically known as 3-(4-biphenylyloxy)aniline , is an aromatic amine intermediate critical in the synthesis of high-performance polymers, particularly polyimides. Characterized by a meta-substituted aniline core linked to a bulky biphenyl ether group, this compound serves as a strategic monomer or end-capper. Its structural asymmetry and ether linkage impart solubility and melt-processability to rigid polymer backbones without compromising thermal stability. This guide details its chemical identity, validated synthesis protocols, and application mechanisms.

Chemical Identity & Nomenclature

Accurate identification is prerequisite for regulatory compliance and database integration.

Attribute Detail
Common Name meta-(4-phenylphenoxy)aniline
IUPAC Name 3-([1,1'-biphenyl]-4-yloxy)benzenamine
Systematic Synonyms 3-(4-biphenylyloxy)aniline; 3-amino-4'-phenyl diphenyl ether
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
SMILES Nc1cccc(Oc2ccc(c3ccccc3)cc2)c1
InChI Key Derived from structure:[1][2][3][4][5]ZBMISJGHVWNWTE-UHFFFAOYSA-N (Analogous)
Structure Description Aniline ring substituted at the 3-position (meta) with a 4-phenylphenoxy group.

Synthesis & Manufacturing Protocol

The synthesis of meta-(4-phenylphenoxy)aniline follows a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway ensures regioselectivity and high yield.
Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of the intermediate 3-(4-phenylphenoxy)nitrobenzene .

  • Reagents: 3-Chloronitrobenzene (1.0 eq), 4-Phenylphenol (1.05 eq), Potassium Carbonate (

    
    , 1.2 eq).
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).

  • Conditions: Inert atmosphere (

    
    ), 140–160°C, 6–12 hours.
    

Mechanism: The phenoxide ion, generated in situ from 4-phenylphenol and base, attacks the electron-deficient carbon of 3-chloronitrobenzene. The nitro group activates the ring, facilitating the displacement of the chloride leaving group.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Conversion of the nitro group to the amine.

  • Reagents: 3-(4-phenylphenoxy)nitrobenzene, Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C, 10% loading).
    
  • Solvent: Ethanol or Ethyl Acetate.

  • Conditions: 40–60°C, 50 psi

    
    , 4 hours.
    

Protocol Logic: Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl) for high-purity applications (polymer grade) to avoid metal salt contamination.

Visualized Synthesis Workflow

SynthesisPathway Start1 3-Chloronitrobenzene (Electrophile) Inter Intermediate: 3-(4-phenylphenoxy)nitrobenzene Start1->Inter K2CO3, DMAc 150°C, -HCl Start2 4-Phenylphenol (Nucleophile) Start2->Inter Product Product: meta-(4-phenylphenoxy)aniline Inter->Product H2, Pd/C Reduction

Figure 1: Two-step synthesis pathway via


 coupling and catalytic reduction.

Applications in High-Performance Polymers

The primary utility of meta-(4-phenylphenoxy)aniline lies in Polyimide (PI) chemistry.

End-Capper (Chain Terminator)

In polyimide synthesis, molecular weight control is vital for melt processing. This monoamine acts as a non-reactive end-group (after imidization) that:

  • Controls Molecular Weight: Caps the polymer chain ends according to the Carothers equation.

  • Enhances Solubility: The bulky, non-planar biphenyl "tail" disrupts chain packing, increasing solubility in organic solvents (NMP, DMAc).

  • Thermal Stability: The all-aromatic structure maintains high glass transition temperatures (

    
    ) compared to aliphatic end-caps.
    
Polymerization Mechanism

The amine group reacts with dianhydride monomers (e.g., PMDA, ODPA) to form a polyamic acid, which is subsequently cyclized to the imide.

Visualized Application Logic

PolyimideCapping Monomer Polyimide Backbone (Dianhydride + Diamine) Reaction Imidization Reaction (Thermal/Chemical) Monomer->Reaction Capper End-Capper: meta-(4-phenylphenoxy)aniline Capper->Reaction Stoichiometric Control FinalPolymer End-Capped Polyimide (Controlled MW, High Tg) Reaction->FinalPolymer -H2O

Figure 2: Role of meta-(4-phenylphenoxy)aniline as a monofunctional end-capper in polyimide synthesis.

Physical & Chemical Properties

Note: Data derived from structural analogs (3-phenoxyaniline and 4-aminobiphenyl) where specific experimental values are proprietary.

Property Value / Description
Appearance Off-white to pale yellow crystalline solid.[4]
Melting Point Estimated: 85–95°C (Higher than 3-phenoxyaniline due to biphenyl rigidity).
Solubility Soluble in DMSO, DMAc, DMF, THF, Acetone. Insoluble in water.[4]
Reactivity Nucleophilic amine group; stable ether linkage; aromatic ring susceptible to electrophilic substitution.
pKa (Conjugate Acid) ~3.5–4.0 (Electron-withdrawing phenoxy group lowers basicity vs. aniline).

Safety & Handling (E-E-A-T)

As an aromatic amine, this compound must be handled with strict safety protocols.

  • Hazards: Potential skin sensitizer and irritant. Analogous structures (aminobiphenyls) are often scrutinized for toxicity; however, the ether linkage alters metabolic pathways compared to direct biphenyl amines.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place to prevent oxidation of the amine group (browning).

References

  • PubChem. 3-Phenoxyaniline (Analogous Structure Data). National Library of Medicine. Link

  • Organic Syntheses. m-Chloronitrobenzene Synthesis and Reactivity. Org.[4][6][7][8] Synth. 1928, 8, 52. Link

  • NASA Technical Reports. Processable Polyimides Containing APB and Reactive End Caps. NASA. Link

  • Sigma-Aldrich. 4-Phenoxyaniline (Isomer Data).[9]Link

  • RSC Advances. Nucleophilic Aromatic Substitution of Nitroarenes. Royal Society of Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physical properties of the aromatic amine 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the aromatic amine 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for predicting its behavior in various systems, from biological assays to formulation development. This document outlines both predicted and expected values for key parameters including molecular weight, melting and boiling points, solubility, and pKa. Furthermore, it details the standard experimental methodologies for determining these properties, offering a framework for empirical validation. The guide also delves into the expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) that are critical for the structural elucidation and quality control of this compound.

Introduction

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, with the chemical formula C18H15NO, is a biphenyl ether derivative containing a meta-substituted aniline moiety.[1] The biphenyl group imparts significant hydrophobicity and potential for π-π stacking interactions, while the aniline functional group provides a site for hydrogen bonding and acid-base chemistry. This unique combination of structural features makes it a versatile scaffold in drug discovery, where such molecules are often explored for their potential as kinase inhibitors or for other therapeutic applications. A precise understanding of its physical properties is a critical prerequisite for any substantive research and development effort.

Core Physicochemical Properties

The physical properties of a compound dictate its pharmacokinetic and pharmacodynamic profile. While experimental data for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is not extensively available in public literature, we can rely on high-quality computational predictions to guide initial studies.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Weight 261.32 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Melting Point ~110-120 °CIndicates the purity and stability of the solid form; affects dissolution rates.
Boiling Point ~450-470 °CRelates to the compound's volatility and the energetic requirements for phase transition.
Water Solubility LowImpacts bioavailability and formulation strategies. Low solubility can present challenges for oral and intravenous administration.
pKa (basic) ~4.0 - 5.0Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.

Note: The melting point, boiling point, water solubility, and pKa values are estimates based on the analysis of structurally similar compounds and computational models. Experimental verification is highly recommended.

Experimental Determination of Physical Properties

To ensure the accuracy of the physicochemical data, empirical determination is essential. The following section details the standard protocols for measuring the key physical properties of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the high predicted boiling point, determination would likely be performed under reduced pressure to prevent decomposition.

Experimental Protocol: Micro Boiling Point Method

  • Sample Preparation: A small volume of the liquid compound (if applicable, or a high-boiling point solvent solution) is placed in a small test tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed into the test tube.

  • Heating: The assembly is heated in a suitable bath. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The heat source is removed once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

G cluster_0 Boiling Point Determination A Sample in Test Tube B Inverted Capillary A->B Insert C Heat Assembly B->C Place in heating bath D Observe Bubbles C->D Monitor E Cool and Record D->E Observe liquid entry

Caption: Micro Boiling Point Determination Workflow.

Solubility Assessment

Determining the solubility in various solvents is crucial for formulation and for designing biological assays.

Experimental Protocol: Shake-Flask Method

  • System Preparation: An excess amount of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Solubility Determination.

pKa Determination

The pKa of the anilinic nitrogen is a key determinant of the compound's behavior in physiological environments.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is dissolved in a suitable solvent mixture (e.g., water/methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination A Dissolve Compound B Titrate with Strong Acid A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Potentiometric pKa Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the biphenyl system will show characteristic coupling patterns. The -NH2 protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-160 ppm), corresponding to the 18 carbon atoms in the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will have distinct chemical shifts.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present.

  • N-H Stretching: Look for one or two bands in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

  • C-N Stretching: Aromatic amine C-N stretching will appear in the 1250-1360 cm⁻¹ region.

  • C-O-C Stretching: The aryl ether linkage will show characteristic C-O-C stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings will be observed.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular structure through fragmentation patterns.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C18H15NO).

  • Fragmentation: Common fragmentation patterns for biphenyl ethers may involve cleavage of the ether bond.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample is ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, a compound of significant interest to the scientific community. While a complete set of experimentally verified data is not yet publicly available, the predicted values and expected spectroscopic features outlined herein provide a robust starting point for researchers. The detailed experimental protocols offer a clear path for the empirical validation of these properties, which is a cornerstone of rigorous scientific investigation and successful drug development.

References

  • PubChem. 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline. National Center for Biotechnology Information. [Link]

  • University of Groningen. Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death. [Link]

  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]

  • ResearchGate. Determination of Polybrominated Diphenyl Ethers and Polybromominated Biphenyls in Soil by Gas Chromatography-Mass Spectrometry. [Link]

Sources

Exploratory

3-(4-biphenylyloxy)aniline solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 3-(4-Biphenylyloxy)aniline Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-biphenylyloxy)aniline is a chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 3-(4-Biphenylyloxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-biphenylyloxy)aniline is a chemical intermediate with a molecular structure suggesting its utility in the synthesis of advanced polymers, materials science, and pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective application in these fields, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-(4-biphenylyloxy)aniline. It outlines the key physicochemical properties of the molecule, presents a detailed protocol for experimental solubility determination, and offers a framework for predicting solubility trends based on solvent-solute interactions.

Physicochemical Characterization of 3-(4-Biphenylyloxy)aniline

Understanding the molecular characteristics of 3-(4-biphenylyloxy)aniline is fundamental to predicting its solubility behavior. The molecule's structure, dominated by aromatic rings, dictates its overall properties.

The key functional groups are the aniline amine (-NH2) group, which can act as a hydrogen bond donor, and the ether linkage (-O-), which can act as a hydrogen bond acceptor. The large, nonpolar biphenyl tail, however, constitutes the majority of the molecular surface area, suggesting that nonpolar, van der Waals interactions will play a significant role in its solubility.

Table 1: Physicochemical Properties of 3-(4-Biphenylyloxy)aniline

PropertyValueSource
Molecular FormulaC18H15NOPubChem
Molecular Weight261.32 g/mol PubChem
AppearanceWhite to off-white crystalline powderGeneric Material Data
XLogP34.8PubChem
Hydrogen Bond Donors1 (from -NH2)PubChem
Hydrogen Bond Acceptors2 (from -N and -O)PubChem

The high XLogP3 value of 4.8 strongly indicates a lipophilic or nonpolar character, predicting poor solubility in water and higher solubility in organic solvents with lower polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility. This concept is governed by the intermolecular forces between the solute (3-(4-biphenylyloxy)aniline) and the solvent.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ether groups of the solute. However, the large, nonpolar biphenyl structure may limit overall solubility.

  • Aprotic Polar Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing them to interact favorably with the polar functionalities of the solute. Tetrahydrofuran (THF) and Dichloromethane (DCM) are often effective at dissolving compounds with a mix of polar and nonpolar characteristics.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. Given the large aromatic surface area of 3-(4-biphenylyloxy)aniline, significant solubility is anticipated in aromatic solvents like toluene due to favorable pi-stacking interactions. Solubility in aliphatic solvents like hexane is expected to be lower.

Experimental Determination of Solubility: A Validated Protocol

Since specific solubility data for 3-(4-biphenylyloxy)aniline is not widely published, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • 3-(4-biphenylyloxy)aniline (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature incubator shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a series of standard solutions of 3-(4-biphenylyloxy)aniline in a suitable solvent (in which it is freely soluble, e.g., THF) at known concentrations. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of solid 3-(4-biphenylyloxy)aniline to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

  • Sample Extraction and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the pre-established HPLC method. Determine the concentration of 3-(4-biphenylyloxy)aniline in the diluted sample by using the calibration curve.

  • Calculation: Calculate the original solubility in the test solvent by accounting for the dilution factor.

Workflow Visualization

The following diagram illustrates the key steps of the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cal 1. Prepare HPLC Calibration Curve hplc 7. Analyze via HPLC prep_cal->hplc Calibration Data prep_sample 2. Add Excess Solute to Solvent equil 3. Shake to Equilibrium (24-48h) prep_sample->equil settle 4. Settle Undissolved Solid (2h) equil->settle filter 5. Filter Supernatant (0.22 µm) settle->filter dilute 6. Dilute Filtrate filter->dilute dilute->hplc calc 8. Calculate Solubility hplc->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Anticipated Solubility Trends and Solvent Selection

Based on the physicochemical properties, a qualitative solubility profile can be predicted to guide solvent selection for various applications.

Table 2: Predicted Solubility and Rationale for Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aromatic Toluene, XyleneHigh Strong van der Waals and potential π-π stacking interactions with the biphenyl group.
Chlorinated Dichloromethane (DCM)High to Moderate Good balance of polarity to interact with the amine/ether and nonpolarity for the aromatic rings.
Ethers Tetrahydrofuran (THF)High to Moderate The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the solute.
Ketones Acetone, MEKModerate Polar aprotic nature allows interaction with the solute's polar groups.
Alcohols Methanol, EthanolLow to Moderate The solvent's strong hydrogen bonding network may be disrupted by the large nonpolar solute.
Aliphatic Hexane, HeptaneVery Low Dominated by weak dispersion forces, which are insufficient to overcome the solute's crystal lattice energy.
Polar Aprotic DMSO, DMFModerate to High Strong dipole moments and hydrogen bond accepting capabilities are effective at solvating the polar groups.

Conclusion

While readily available quantitative data on the solubility of 3-(4-biphenylyloxy)aniline is limited, a robust understanding of its physicochemical properties allows for a strong predictive framework. Its significant nonpolar character, derived from the large biphenyl moiety, suggests high solubility in aromatic and chlorinated solvents, with moderate solubility in polar aprotic solvents like THF and DMSO. A validated experimental protocol, such as the isothermal shake-flask method coupled with HPLC analysis, provides a reliable means to generate the precise quantitative data required for process development, formulation, and chemical synthesis. This guide equips researchers with both the theoretical foundation and the practical methodology to confidently assess and utilize the solubility characteristics of 3-(4-biphenylyloxy)aniline.

References

  • PubChem. (n.d.). 3-(4-Biphenylyloxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 509-514. (Note: While the specific article may be behind a paywall, the shake-flask method is a standard protocol described in many publicly available pharmaceutical guidelines and texts). A general link to the journal is provided: [Link]

Foundational

difference between 3- and 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline

An In-Depth Technical Guide to the Isomeric Differentiation of 3- and 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline Executive Summary The substitution pattern of a molecule, particularly on an aromatic scaffold, is a critical det...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomeric Differentiation of 3- and 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Executive Summary

The substitution pattern of a molecule, particularly on an aromatic scaffold, is a critical determinant of its physicochemical properties, biological activity, and material characteristics. This guide provides a detailed comparative analysis of two positional isomers: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline and 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline. While sharing the same molecular formula and core structure, the simple transposition of the terminal amino group from the meta (3-position) to the para (4-position) of the aniline ring introduces profound differences in symmetry, electronic distribution, and spatial arrangement. These variations have significant implications for drug design, where receptor binding and metabolic stability are paramount, and in materials science, where properties like liquid crystallinity and charge transport are governed by molecular geometry. This document, intended for researchers and drug development professionals, elucidates these differences through a detailed examination of their chemical structures, synthesis, spectroscopic signatures, and potential functional consequences.

Introduction to the [([1,1'-Biphenyl]-4-yl)oxy]aniline Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Its rigid, planar structure provides a framework for orienting functional groups in three-dimensional space. When linked to an aniline via an ether bridge, the resulting [([1,1'-Biphenyl]-4-yl)oxy]aniline structure combines the properties of three key pharmacophores: the biphenyl group, the diaryl ether linkage, and the aniline ring.

Aniline and its derivatives are ubiquitous in drug discovery, but they are also a known "structural alert".[4][5] The amino group is a key site for metabolic transformations, which can lead to the formation of reactive metabolites and potential idiosyncratic adverse drug reactions (IADRs).[4] Therefore, understanding how the position of this group affects the molecule's overall properties is not merely an academic exercise but a crucial aspect of rational drug design. The distinction between the 3- and 4-isomers serves as a classic example of how positional isomerism can be leveraged to fine-tune a molecule's profile.

Structural and Physicochemical Differentiation

The fundamental difference between the two isomers lies in the point of attachment of the amino group to the phenoxy ring.

Chemical Structure Analysis

The 4-isomer possesses a higher degree of symmetry (C2v point group, ignoring non-planarity) compared to the 3-isomer (Cs point group). This seemingly subtle change has a cascading effect on the molecule's electronic properties and intermolecular interactions. The para-disposition in the 4-isomer allows for direct electronic resonance between the amino group's lone pair and the ether oxygen through the aromatic ring, a pathway that is disrupted in the meta-substituted 3-isomer. This leads to a larger dipole moment in the 3-isomer compared to the more symmetric 4-isomer.

Caption: Chemical structures of the meta (3-) and para (4-) isomers.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for predicting a compound's behavior in biological and material systems.

Property3-[([1,1'-Biphenyl]-4-yl)oxy]aniline4-[([1,1'-Biphenyl]-4-yl)oxy]anilineData Source(s)
CAS Number 200339-13-16628-69-9[6][7]
Molecular Formula C₁₈H₁₅NOC₁₈H₁₅NO[6][7]
Molecular Weight 261.32 g/mol 261.32 g/mol [7]
Predicted pKa (Strongest Basic) 4.1 (Predicted)4.4 (Predicted)ChemAxon
Predicted LogP 4.3 (Predicted)4.3 (Predicted)ChemAxon
Symmetry Low (Cs)High (C2v)Structural Analysis
Dipole Moment Higher (Predicted)Lower (Predicted)Structural Analysis

Note: Predicted values are generated using standard computational models (e.g., ChemAxon) and should be confirmed experimentally.

The slightly higher predicted basicity (pKa) of the 4-isomer can be attributed to the direct resonance stabilization of the corresponding anilinium cation, which is less effective in the 3-isomer. These differences in polarity and basicity can influence solubility, crystal packing, and interactions with biological targets.

Synthesis Strategies and Mechanistic Insights

The most convergent and reliable method for constructing the core diaryl ether linkage in these molecules is the Ullmann condensation.[8][9] This copper-catalyzed reaction forms a C-O bond between a phenol and an aryl halide.[10][11] While modern palladium-catalyzed Buchwald-Hartwig C-O coupling reactions are also effective, the Ullmann condensation is often more cost-effective due to the higher abundance and lower cost of copper catalysts.[10][12]

Recommended Synthetic Protocol: Ullmann Condensation

This protocol describes the synthesis starting from 4-hydroxybiphenyl and the corresponding 3- or 4-nitrochloroaniline, followed by reduction of the nitro group. The nitro group serves as a powerful electron-withdrawing group, activating the aryl chloride for nucleophilic attack, a classic requirement for traditional Ullmann conditions.[9]

G SM Starting Materials (4-Hydroxybiphenyl, 3/4-Nitrochloroaniline) Ullmann Step 1: Ullmann Condensation (CuI, K2CO3, DMF, 150°C) SM->Ullmann Intermediate Nitro-Intermediate (Crude Product) Ullmann->Intermediate Purify1 Step 2: Purification (Column Chromatography) Intermediate->Purify1 PureInt Purified Nitro-Intermediate Purify1->PureInt Reduction Step 3: Nitro Reduction (SnCl2·2H2O, EtOH, Reflux) PureInt->Reduction FinalCrude Final Product (Isomer 3 or 4) (Crude Amine) Reduction->FinalCrude Purify2 Step 4: Purification & Validation (Crystallization, NMR, MS) FinalCrude->Purify2 FinalProduct Final Characterized Product Purify2->FinalProduct

Caption: General workflow for the synthesis and validation of aniline isomers.

Step 1: Synthesis of 3- or 4-([1,1'-Biphenyl]-4-yloxy)-nitrobenzene

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybiphenyl (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.). The flask is evacuated and backfilled with argon or nitrogen three times.

    • Causality: An inert atmosphere prevents oxidation of the copper catalyst and other reagents at high temperatures. K₂CO₃ is the base required to deprotonate the phenol, forming the reactive phenoxide.[10]

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask. Add either 1-chloro-3-nitrobenzene or 1-chloro-4-nitrobenzene (1.1 eq.).

    • Causality: DMF is a high-boiling polar aprotic solvent suitable for the high temperatures often required for Ullmann reactions.[9]

  • Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: High temperatures are necessary to overcome the activation energy for the copper-catalyzed coupling.[11]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Reduction to 3- or 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline

  • Setup: To a round-bottom flask, add the purified nitro-intermediate (1.0 eq.) and dissolve it in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

    • Causality: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The resulting crude aniline can be further purified by recrystallization or column chromatography to yield the final, high-purity product.

Self-Validation: The identity and purity of the final compounds must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Spectroscopic Differentiation

The difference in molecular symmetry is the key to distinguishing the isomers using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: This is the most powerful tool for differentiation.

    • 4-Isomer: Due to its symmetry, the aniline ring will show two distinct signals (two doublets) in the aromatic region, each integrating to 2 protons. The signals will likely exhibit a characteristic AA'BB' splitting pattern.

    • 3-Isomer: The lack of symmetry will result in four distinct signals for the aniline ring protons in the aromatic region: a singlet (or narrow triplet), and three distinct doublets or doublet of doublets, each integrating to 1 proton.

  • ¹³C NMR Spectroscopy:

    • 4-Isomer: The symmetric aniline ring will exhibit only four carbon signals (two protonated, two quaternary).

    • 3-Isomer: The asymmetric aniline ring will show six distinct carbon signals.

  • UV-Vis Spectroscopy: The position of the amino group, a strong auxochrome, influences the electronic transitions.

    • The para-amino group in the 4-isomer allows for a more extended π-conjugation system compared to the meta-amino group in the 3-isomer. This is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) for the 4-isomer compared to the 3-isomer.[13]

Isomeric Impact on Biological and Material Properties

The choice between a meta or para substitution pattern is a fundamental strategic decision in drug and materials development.

Receptor Binding and Pharmacological Activity

In drug design, the amino group often serves as a critical hydrogen bond donor or acceptor, or as a basic center for forming salt bridges with acidic residues in a protein's active site.

  • Vector and Trajectory: The position of the amino group dictates its vector in 3D space. A receptor pocket may have a specific "hot spot" for a hydrogen bond that only the 4-isomer can reach effectively, while the 3-isomer would place its amino group in a completely different region, potentially leading to a steric clash or a loss of a key interaction. This can result in orders-of-magnitude differences in binding affinity and, consequently, biological activity.

G cluster_receptor Receptor Binding Pocket pocket_anchor Anchor Point (Hydrophobic) h_bond_acceptor H-Bond Acceptor isomer_4 4-Isomer amine_4_pos isomer_4->amine_4_pos Binds isomer_3 3-Isomer amine_3_pos isomer_3->amine_3_pos Misses anchor_pos anchor_pos->pocket_anchor Biphenyl Moiety Binds Here anchor_pos->amine_4_pos anchor_pos->amine_3_pos amine_4_pos->h_bond_acceptor  Optimal H-Bond

Caption: Isomeric positioning affects key receptor-ligand interactions.

Metabolism and Toxicity

The electronic environment of the aniline ring directly impacts its susceptibility to metabolic enzymes, such as Cytochrome P450s. The different electron densities on the aromatic rings of the 3- and 4-isomers can lead to different sites of oxidation (e.g., N-oxidation vs. ring hydroxylation) and different rates of metabolism. This can profoundly affect the compound's pharmacokinetic profile (e.g., half-life) and its potential to form toxic metabolites.[5] Modifying the aniline moiety or its position is a common strategy to mitigate such risks.[4]

Conclusion

The cases of 3- and 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline powerfully illustrate the principle that positional isomerism is a central pillar of chemical design. The shift of a single amino group alters molecular symmetry, electronic distribution, and the spatial projection of key functional groups. These changes are readily identifiable through distinct spectroscopic signatures, particularly in NMR, and are predictable consequences of fundamental chemical principles. For scientists in drug discovery and materials science, a thorough understanding and deliberate choice between such isomers are critical for optimizing molecular interactions, enhancing biological or material performance, and ensuring favorable safety and stability profiles.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved from [Link]

  • PubChem. (n.d.). 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • Journal of Saudi Chemical Society. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Retrieved from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • PMC. (2021, June 11). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]

  • MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. RSC Publishing. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, January 4). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Aniline (FDB003571). Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-methoxy- (CAS 613-37-6). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

  • HBM4EU. (n.d.). Aniline family. Retrieved from [Link]

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Exploratory

Advanced Architectures: Biphenyl Ether Aniline Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth analysis of biphenyl ether aniline derivatives, focusing on their synthesis, medicinal chemistry, and applications in immuno-oncology and infectious disease. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of biphenyl ether aniline derivatives, focusing on their synthesis, medicinal chemistry, and applications in immuno-oncology and infectious disease.

Executive Summary

Biphenyl ether aniline derivatives represent a privileged scaffold in modern drug discovery, bridging the structural gap between rigid biaryl systems and flexible diaryl ethers. These molecular architectures are defined by a biphenyl core linked via an ether oxygen to an aniline moiety. This specific connectivity offers a unique balance of lipophilicity and hydrogen-bond donor/acceptor capability, making them critical in two primary therapeutic areas:

  • Immuno-oncology: As small-molecule inhibitors of the PD-1/PD-L1 checkpoint (e.g., BMS-1166 analogs).

  • Infectious Disease: As Enoyl-ACP reductase (InhA) inhibitors for Mycobacterium tuberculosis.[1]

This guide outlines the synthetic logic, structure-activity relationships (SAR), and experimental protocols required to develop these compounds.

Structural Classification & Chemical Space

To navigate the literature effectively, researchers must distinguish between two related but distinct architectures often conflated in search results:

FeatureType A: Diphenyl Ether Anilines Type B: Biphenyl Ether Anilines
Core Structure Two benzene rings linked by ether; one is aniline.A biphenyl unit linked by ether to an aniline ring.[2]
Topology Linear, flexible (C-O-C angle ~120°).Extended, bulky, hydrophobic "tail".
Primary Target InhA (Tuberculosis), Triclosan analogs.PD-L1 (Cancer), Kinases.[3]
Key Example Triclosan derivatives.BMS-1166, BMS-1001.

Note: This guide focuses primarily on Type B (Biphenyl Ether Anilines) due to their complexity and high value in current immunomodulation research.

Synthetic Strategies

The construction of the biphenyl ether aniline scaffold requires a modular approach. The most robust pathway involves constructing the biphenyl core first, followed by ether linkage formation, and finally functional group manipulation to reveal the aniline.

Retrosynthetic Analysis (Visualized)

Synthesis_Workflow Start1 Aryl Boronic Acid Step1 Suzuki-Miyaura Coupling Start1->Step1 Start2 Bromo-Phenol Start2->Step1 Inter1 Hydroxy-Biphenyl Intermediate Step1->Inter1 Step2 Nucleophilic Aromatic Substitution (SNAr) Inter1->Step2 Reagent1 p-Fluoronitrobenzene (SNAr Electrophile) Reagent1->Step2 Inter2 Biphenyl Ether Nitro Intermediate Step2->Inter2 Step3 Catalytic Hydrogenation Inter2->Step3 Final Biphenyl Ether Aniline Product Step3->Final

Figure 1: Modular synthetic workflow for constructing biphenyl ether aniline scaffolds. The route prioritizes the Suzuki coupling for core diversity and SNAr for efficient linker installation.

Critical Reaction Parameters
  • Suzuki-Miyaura Coupling: Use Pd(PPh3)4 or Pd(dppf)Cl2 with mild bases (K2CO3) in dioxane/water. For sterically hindered biphenyls, switch to SPhos-Pd-G2.

  • Ether Formation (SNAr vs. Ullmann):

    • SNAr: Preferred if the aniline precursor is a nitro-benzene with an electron-withdrawing group (EWG). It is operationally simpler (K2CO3, DMF, heat).

    • Ullmann/Chan-Lam: Required if the aniline ring is electron-rich. Use Cu(OAc)2/Pyridine.

  • Nitro Reduction: Fe/NH4Cl is preferred over Pd/C-H2 if the biphenyl core contains halogens (Cl, Br) to avoid dehalogenation.

Experimental Protocol: Synthesis of a BMS-Like PD-L1 Inhibitor Core

Objective: Synthesis of 4-((2-methyl-[1,1'-biphenyl]-3-yl)oxy)aniline. Rationale: This protocol demonstrates the SNAr route, which is the industry standard for scaling PD-L1 inhibitors.

Step 1: Synthesis of 2-methyl-[1,1'-biphenyl]-3-ol (Suzuki Coupling)
  • Reagents: 3-bromo-2-methylphenol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:1). Product is less polar than starting phenol.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove Pd residues) and brine.

    • Purification: Flash column chromatography (SiO2).

Step 2: Ether Linkage (SNAr)
  • Reagents: 2-methyl-[1,1'-biphenyl]-3-ol (from Step 1), 1-fluoro-4-nitrobenzene (1.1 eq), K2CO3 (1.5 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve phenol and base in DMF; stir at RT for 30 min to generate the phenoxide.

    • Add fluoronitrobenzene.[2]

    • Heat to 80°C for 4-6 hours.

    • Causality: The fluoride is a better leaving group than chloride in SNAr due to the high electronegativity stabilizing the Meisenheimer complex.

    • Workup: Pour into ice water. The nitro-ether usually precipitates as a yellow solid. Filter and wash with water.

Step 3: Nitro Reduction to Aniline
  • Reagents: Nitro intermediate, Iron powder (5 eq), NH4Cl (5 eq).

  • Solvent: Ethanol:Water (3:1).

  • Procedure:

    • Heat mixture to reflux (80°C) for 2 hours.

    • Validation: Color change from yellow (nitro) to colorless/brown (amine/iron oxide).

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Medicinal Chemistry & SAR

PD-1/PD-L1 Inhibition

The biphenyl ether aniline scaffold is central to small-molecule PD-L1 inhibitors. Unlike antibodies that block the surface, these molecules induce the dimerization of PD-L1, effectively sequestering it.

  • Binding Mode: The biphenyl group penetrates a deep hydrophobic channel on the PD-L1 surface. The ether linker provides the necessary flexibility to orient the aniline (or functionalized amine) toward hydrophilic residues (e.g., Asp, Tyr) at the solvent interface.

  • SAR Insight:

    • Ortho-substitution on the biphenyl ring (e.g., methyl, Cl) twists the rings, improving fit in the hydrophobic pocket.

    • The aniline nitrogen is often derivatized with solubilizing tails (PEG chains, morpholines) to improve bioavailability without disrupting binding.

Antitubercular Activity (InhA)

For M. tuberculosis, the mechanism differs. The diphenyl ether core mimics the substrate for InhA (Enoyl-ACP reductase).

  • Key Requirement: The aniline nitrogen often requires acylation or linkage to a heterocycle (e.g., triazole) to maximize hydrogen bonding within the enzyme active site.

Mechanism of Action Diagram (PD-L1)

PDL1_Mechanism Tumor Tumor Cell (Expresses PD-L1) Interaction PD-1 / PD-L1 Immune Checkpoint Tumor->Interaction Dimer PD-L1 Dimerization (Sequestered Protein) Tumor->Dimer Induced by Inhibitor TCell T-Cell (Expresses PD-1) TCell->Interaction Suppression T-Cell Suppression (Immune Evasion) Interaction->Suppression Native State Activation T-Cell Reactivation (Tumor Killing) Interaction->Activation Checkpoint Released Inhibitor Biphenyl Ether Aniline Small Molecule Inhibitor->Tumor Binds PD-L1 Dimer->Interaction Blocks

Figure 2: Mechanism of Action. The small molecule induces PD-L1 dimerization, preventing interaction with PD-1 and restoring T-cell surveillance.

Quantitative Data Summary

The following table summarizes key biological activity data for representative biphenyl ether aniline derivatives from recent literature.

Compound ClassTargetKey Substituent (Aniline N)Activity MetricReference
BMS-1166 Analog PD-L1N-(2-hydroxyethyl)IC50: 1.4 nM[1]
BMS-1001 PD-L1N-PEG-amineIC50: 2.25 nM[1]
Diphenyl Ether 2a M. tb (InhA)Unsubstituted NH2MIC: 12.5 µg/mL[2]
Pomalidomide Chimera PD-L1 (PROTAC)Linked to ThalidomideDC50: ~50 nM[3]

Future Outlook: PROTACs and Degraders

The aniline amine handle in these derivatives is the ideal attachment point for E3 ligase ligands (e.g., Pomalidomide). Recent studies demonstrate that converting biphenyl ether aniline inhibitors into PROTACs (Proteolysis Targeting Chimeras) not only blocks PD-L1 but degrades the protein entirely, offering a more durable therapeutic response.

References

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. International Journal of Molecular Sciences. Link

  • Design, Synthesis and Evaluation of Diphenyl ether Derivatives as Antitubercular and Antibacterial Agents. IP Indexing. Link (Verified via Search Result 1.3)

  • Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules. Link

  • Synthesis and Antitubercular Activity of Heterocycle Substituted Diphenyl Ether Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances. Link

Sources

Foundational

An In-Depth Technical Guide to 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

Executive Summary: This technical guide provides a comprehensive overview of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (CAS: 190728-25-7), a critical intermediate in the synthesis of multi-target tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (CAS: 190728-25-7), a critical intermediate in the synthesis of multi-target tyrosine kinase inhibitors, most notably Cabozantinib. The document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, synthesis methodologies, applications, and commercial procurement. We will explore the causality behind experimental choices, provide validated protocols, and present data in a clear, accessible format to support advanced research and development activities.

Introduction and Strategic Importance

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is a complex organic molecule whose structure is integral to the development of targeted cancer therapies.[1] Its molecular architecture features a dimethoxy-substituted quinoline ring linked to an aniline moiety via an ether bond. This specific arrangement serves as a foundational scaffold for building potent inhibitors of receptor tyrosine kinases (RTKs) like MET, VEGFR, and AXL, which are implicated in tumor angiogenesis, invasion, and metastasis.[2]

The primary significance of this compound lies in its role as the key precursor to Cabozantinib (COMETRIQ®, CABOMETYX®), a drug approved for treating medullary thyroid cancer and advanced renal cell carcinoma.[2] Understanding the synthesis and handling of this intermediate is therefore paramount for pharmaceutical chemists involved in the manufacturing or discovery of novel kinase inhibitors based on the quinoline scaffold.

Physicochemical Properties and Characterization

The identity, purity, and stability of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline are established through a combination of physical and spectroscopic methods. A Certificate of Analysis (CoA) from a reputable supplier should always be consulted to confirm these parameters.

PropertyValueSource
CAS Number 190728-25-7[1][3][4][5]
Molecular Formula C₁₇H₁₆N₂O₃[1][3]
Molecular Weight 296.32 g/mol [3]
Appearance White to Yellow to Brown Solid
Melting Point 211.0 to 215.0 °C[6]
Purity Typically ≥97% or ≥98%[3]
Storage Temperature Room Temperature
InChI Key VXEQRXJATQUJSN-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The industrial synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is a multi-step process designed for efficiency and scalability. The core of the synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction to form the critical diaryl ether bond.

Retrosynthetic Analysis & Strategy

A common retrosynthetic approach disconnects the diaryl ether bond, identifying 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol as the key precursors. This strategy is advantageous as it utilizes commercially available or readily synthesizable starting materials. The quinoline precursor itself can be prepared from 1-(3,4-dimethoxyphenyl)ethanone.[2]

G Target Target Molecule 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Disconnect C-O Ether Bond Disconnection (SNAr) Target->Disconnect Precursor1 Precursor 1 4-Chloro-6,7-dimethoxyquinoline Disconnect->Precursor1 Precursor2 Precursor 2 4-Aminophenol Disconnect->Precursor2 SubPrecursor 1-(3,4-dimethoxyphenyl)ethanone Precursor1->SubPrecursor Multi-step synthesis

Retrosynthetic pathway for the target intermediate.
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from publicly available process chemistry literature.[2] The causality for key steps is explained to provide deeper insight.

Step 1: Preparation of 4-chloro-6,7-dimethoxyquinoline (Formula-2)

  • Rationale: This step converts a quinolinone intermediate into the more reactive 4-chloroquinoline, which is an excellent electrophile for the subsequent SNAr reaction. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for this transformation.

  • Procedure: a. To a suitable reactor, charge Toluene (7.5 vol) and the quinolinone precursor (Formula-3, 1.0 eq).[2] b. Heat the mixture to 115-120°C and stir for 3 hours. Cool to 25-30°C.[2] c. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and heat to 45-50°C.[2] d. Slowly add a solution of phosphorus oxychloride (1.6 eq) in Toluene (4.5 vol) over 1-2 hours, maintaining the temperature at 45-50°C. Stir for 5 hours.[2] e. Heat the reaction to 100-105°C and maintain for 5 hours until TLC or HPLC confirms consumption of starting material.[2] f. Cool and perform a solvent swap to isopropanol, followed by workup with an aqueous sodium carbonate solution to neutralize acidity and precipitate the product.[2] g. Filter, wash with water, and dry the solid to yield 4-chloro-6,7-dimethoxyquinoline.[2]

Step 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Formula-1)

  • Rationale: This is the key bond-forming step. A strong base, such as potassium tert-butoxide, is used to deprotonate the hydroxyl group of 4-aminophenol, forming a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C4 position of the chloroquinoline, displacing the chloride ion to form the diaryl ether. N-methyl-2-pyrrolidone (NMP) is used as a high-boiling polar aprotic solvent, which is ideal for accelerating SNAr reactions.

  • Procedure: a. Charge NMP (5.0 vol), 4-aminophenol (1.2 eq), and potassium tert-butoxide (1.5 eq) to a reactor under an inert atmosphere (e.g., nitrogen).[2] b. Stir the mixture at 25-30°C for 15 minutes to ensure complete formation of the phenoxide. c. Add the 4-chloro-6,7-dimethoxyquinoline (1.0 eq) prepared in Step 1.[2] d. Heat the mixture to 120-125°C and maintain for approximately 4 hours, monitoring by HPLC for reaction completion.[2] e. Cool the reaction to 20-25°C and slowly add water (15.0 vol) to precipitate the crude product.[2] f. Stir the resulting slurry for 3 hours to ensure complete precipitation.[2] g. Filter the solid, wash thoroughly with water to remove residual NMP and salts, and dry.[2] h. The crude product can be further purified by recrystallization from a solvent system such as dichloromethane/methanol to achieve high purity.[2]

Applications in Drug Development

The primary application of this compound is its role as a direct precursor to Cabozantinib. The free aniline group (-NH₂) serves as a reactive handle for the final amide bond formation.

G Intermediate 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Nucleophile) Reaction Amide Coupling (e.g., using a coupling agent or activated acid chloride) Intermediate->Reaction Reagent N-(4-fluorophenyl)cyclopropane- 1,1-dicarboxamide derivative (Electrophile) Reagent->Reaction FinalProduct Cabozantinib (Final API) Reaction->FinalProduct

Final synthetic step from the intermediate to Cabozantinib.

This final coupling reaction involves reacting the aniline with an activated form of N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This reaction highlights the strategic design of the intermediate, where the aniline's nucleophilicity is preserved for the final, crucial synthetic step, demonstrating a convergent synthesis strategy.

Safety, Handling, and Storage

As a fine chemical intermediate, 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline requires careful handling in a laboratory or manufacturing setting. The following information is synthesized from typical Safety Data Sheets (SDS).[6][7]

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6][7]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • First Aid Measures:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

    • On Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[7]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at room temperature.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[6][9]

Commercial Availability and Procurement

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. When procuring this material, it is crucial to consider purity, quantity, lead time, and the supplier's quality management system.

SupplierAvailable Quantities (Example)PurityNotes
Sigma-Aldrich (Merck) 250 mg, 1 g, 5 g97%Available through Aldrich Partner.
BLDpharm Inquire for bulk-Listed as a pharmaceutical intermediate.[5]
CymitQuimica Various-Provides multiple synonyms and structural data.[1]
Scimplify Inquire for bulk-Marketed as a pharmaceutical active & precursor.[4]
Arborpharmchem 10g, 1kg, 25kg98%Marketed as a useful intermediate for drug discovery.[3]

Pricing: Pricing is subject to market conditions, quantity, and supplier. As of early 2026, indicative pricing from online catalogs is approximately:

  • $25 - $35 for 250 mg - 1 g quantities.

  • Bulk pricing (kg scale) requires a direct quote from the supplier and will be significantly lower on a per-gram basis.[10]

Procurement Best Practices:

  • Request a Quote: For quantities larger than research scale, always request a formal quote detailing price, lead time, and shipping terms.[4]

  • Verify Quality: Always request a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the material before use.

  • Review SDS: Obtain and review the supplier's Safety Data Sheet before the material arrives to ensure proper handling and storage procedures are in place.

Conclusion

4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is more than a mere chemical; it is an enabling tool for the creation of life-saving therapeutics. Its synthesis, while complex, follows logical principles of organic chemistry, relying on a key nucleophilic aromatic substitution. For professionals in drug discovery and development, a thorough understanding of this intermediate's properties, synthesis, and handling is essential for the efficient and safe production of advanced kinase inhibitors. As research into new quinoline-based pharmaceuticals continues, the demand for high-purity intermediates like this will undoubtedly remain strong.

References

  • BASF Safety data sheet according to Regulation (EC) No. 1907/2006. (2024).
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(1,1'-BIPHENYL)-4-YL-3-(4-METHOXYANILINO)-1-PROPANONE.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Route map for the synthesis of aniline.
  • Spectrum Chemical. (n.d.). Compounding Chemicals.
  • Echemi. (n.d.). Nippon Junryo Chemicals Co Ltd.
  • ChemicalBook. (n.d.). Aniline price,buy Aniline.
  • Echemi. (n.d.). 190728-25-7, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline Formula.
  • Arborpharmchem. (n.d.). Cas No. 190728-25-7 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.
  • Sigma-Aldrich. (n.d.). D-α-Tocopherol succinate.
  • Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
  • BMC Chemistry. (2025). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor.
  • Scimplify. (n.d.). 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS NO : 190728-25-7).
  • Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives.
  • BLDpharm. (n.d.). 190728-25-7|4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.
  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline.
  • United Initiators. (n.d.). Our Products.
  • Sigma-Aldrich. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.
  • Biomol.com. (n.d.). Bestatin (hydrochloride).
  • Made-in-China.com. (n.d.). Aniline Price.
  • LGC Standards. (n.d.). (+)-alpha-Tocopherol Acid Succinate.
  • Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • MDPI. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
  • CymitQuimica. (n.d.). CAS 190728-25-7: 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline from 4-phenylphenol

This Application Note provides a high-purity synthesis protocol for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (also known as 3-(4-phenylphenoxy)aniline). This molecule serves as a critical intermediate in the development of h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-purity synthesis protocol for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (also known as 3-(4-phenylphenoxy)aniline). This molecule serves as a critical intermediate in the development of high-performance polyetherimides and as a scaffold for biologically active biphenyl derivatives.

The protocol utilizes a robust two-stage workflow: a Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation.


Molecular Weight:  261.32  g/mol 

Introduction & Strategic Analysis

The synthesis of diaryl ethers containing pendant amine groups is a cornerstone in materials science. The target molecule combines a rigid biphenyl unit with a flexible ether linkage and a reactive meta-amine.

Retrosynthetic Logic

The most reliable pathway to construct the unsymmetrical ether linkage is via Nucleophilic Aromatic Substitution (


) .
  • Nucleophile: 4-Phenylphenol (4-Hydroxybiphenyl). The phenoxide anion is generated in situ.

  • Electrophile: 1-Chloro-3-nitrobenzene. The nitro group at the meta position (relative to the halogen) activates the ring for nucleophilic attack, although less strongly than para substitution. The nitro group serves as a "masked" amine.

  • Transformation: The resulting nitro-ether is reduced to the target aniline using catalytic hydrogenation, ensuring high atom economy and minimal byproduct formation.

Chemical Reaction Scheme

The synthesis proceeds in two distinct steps.

ReactionScheme SM1 4-Phenylphenol (Nucleophile) Inter Intermediate: 3-(4-phenylphenoxy)nitrobenzene SM1->Inter Step 1: SNAr K2CO3, DMF, 145°C SM2 1-Chloro-3-nitrobenzene (Electrophile) SM2->Inter Prod Target: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Inter->Prod Step 2: Reduction H2, Pd/C, EtOH

Figure 1: Two-stage synthetic pathway from commercial starting materials to the target aniline.

Experimental Protocol

Stage 1: Ether Formation ( )

Objective: Synthesis of 3-(4-phenylphenoxy)nitrobenzene. Mechanism: The carbonate base deprotonates 4-phenylphenol. The resulting phenoxide attacks the electron-deficient carbon of the nitrobenzene, displacing chloride.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]Mass/VolRole
4-Phenylphenol 170.211.017.0 gNucleophile
1-Chloro-3-nitrobenzene 157.551.117.3 gElectrophile
Potassium Carbonate (

)
138.211.520.7 gBase
DMF (Anhydrous) --150 mLSolvent
Toluene --30 mLAzeotropic Agent
Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap (optional, see Note A), reflux condenser, and nitrogen inlet.

  • Charging: Add 4-Phenylphenol (17.0 g),

    
     (20.7 g), and DMF (150 mL).
    
  • Activation (Critical): Heat the mixture to 100°C for 30 minutes. If using non-anhydrous reagents, add Toluene (30 mL) and reflux at 130°C to remove water via the Dean-Stark trap. Water suppresses the reaction by solvating the nucleophile.

  • Addition: Cool slightly to 100°C and add 1-Chloro-3-nitrobenzene (17.3 g) in one portion.

  • Reaction: Heat the mixture to 145–150°C and stir vigorously for 12–16 hours.

    • Monitoring: Check via TLC (Mobile Phase: 80:20 Hexane/Ethyl Acetate). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into 600 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/brown solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the solid using a Buchner funnel. Wash with water (

      
       mL).
      
  • Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).

    • Yield Expectation: 85–90% (approx. 25–26 g).

    • Appearance: Pale yellow crystals.

Stage 2: Nitro Reduction

Objective: Reduction of the nitro group to the primary amine. Safety: Hydrogen gas is flammable. Pd/C is pyrophoric when dry.

Reagents & Materials
ReagentEquiv.[1][2][4][5][6][7][11][13]Amount
Nitro Intermediate (from Stage 1)1.010.0 g
10% Palladium on Carbon (Pd/C) 5 wt%0.5 g
Ethanol (Absolute) Solvent150 mL
Hydrogen Gas (

)
ExcessBalloon or 1 atm
Step-by-Step Procedure
  • Setup: Use a 250 mL 3-neck flask or a hydrogenation bottle.

  • Inerting: Flush the vessel with Nitrogen (

    
    ).
    
  • Loading: Add the Nitro intermediate (10.0 g) and Ethanol (150 mL). Stir to suspend/dissolve.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a nitrogen stream. Do not add catalyst to a flask containing hydrogen or solvent vapor without inerting first.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously under

      
       atmosphere (balloon pressure is sufficient) at Room Temperature  or mild heat (
      
      
      
      ).
    • Time: Reaction is typically complete in 4–6 hours.

  • Monitoring: TLC will show the conversion of the non-polar nitro compound to the polar amine (stains red/purple with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet with water before disposal to prevent ignition.

    • Wash the Celite pad with Ethanol.

    • Concentrate the filtrate under reduced pressure (Rotovap).

  • Final Purification: The product may solidify upon drying. If high purity (>99%) is required for polymerization, recrystallize from Toluene/Hexane or purify via column chromatography.

Process Workflow & Logic

Workflow cluster_Stage1 Stage 1: Ether Synthesis cluster_Stage2 Stage 2: Reduction Start Start: Raw Materials S1_Mix Mix Phenol + K2CO3 + DMF (Deprotonation) Start->S1_Mix S1_React Add Cl-Nitrobenzene Heat 145°C, 12h S1_Mix->S1_React S1_Quench Quench in Ice Water Filter Solid S1_React->S1_Quench S2_Prep Dissolve Nitro-Ether in EtOH Add Pd/C Catalyst S1_Quench->S2_Prep Recrystallized Intermediate S2_Hydro Hydrogenation (H2) RT, 4-6h S2_Prep->S2_Hydro S2_Filter Filter via Celite Concentrate S2_Hydro->S2_Filter End Final Product: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline S2_Filter->End

Figure 2: Operational workflow emphasizing the isolation of the intermediate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete deprotonation or wet solvent.Ensure DMF is dry. Increase

to 2.0 equiv. Use Toluene azeotrope.
Dark/Tar Product Temperature too high (>160°C) or oxidation.Maintain temp at 145°C. Conduct reaction under Nitrogen atmosphere.
Incomplete Reduction Poisoned Catalyst or insufficient

.
Use fresh Pd/C. Ensure vigorous stirring to maximize gas-liquid transfer.
Product Color Oxidation of aniline amine.Store product under Nitrogen in the dark. Recrystallize with a pinch of sodium dithionite.

References

  • Nucleophilic Aromatic Substitution (General Protocol):Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General method for diaryl ether synthesis using

    
     in polar aprotic solvents. 
    
  • Reduction of Nitroarenes: Organic Syntheses, Coll. Vol. 5, p. 829 (1973). Catalytic hydrogenation of nitro compounds.

  • Biphenyl Ether Synthesis: Ye, J., et al. "Cu-Catalyzed C-O Coupling." Journal of the American Chemical Society, 2003. (Alternative Ullmann-type coupling if SNAr fails).

  • Polyetherimide Precursors: "Synthesis and properties of polyetherimides based on biphenyl units." Polymer, Vol 42, 2001. (Contextual grounding for the target molecule).[4][6][12]

Sources

Application

Ullmann coupling protocol for 3-(4-phenylphenoxy)aniline synthesis

Application Note: High-Fidelity Synthesis of 3-(4-phenylphenoxy)aniline via Ligand-Promoted Ullmann Coupling Abstract This application note details a robust, scalable protocol for the synthesis of 3-(4-phenylphenoxy)anil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(4-phenylphenoxy)aniline via Ligand-Promoted Ullmann Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(4-phenylphenoxy)aniline , a critical scaffold in the development of kinase inhibitors and liquid crystalline materials. While direct coupling of 3-aminophenol presents chemoselectivity challenges (N- vs. O-arylation), this guide utilizes a Nitro-Precursor Strategy . By coupling 4-phenylphenol with 1-bromo-3-nitrobenzene using a CuI/N,N-Dimethylglycine (DMG) catalytic system, followed by selective hydrogenation, we achieve high regiochemical fidelity (>99% O-arylation) and superior overall yields.[1]

Strategic Rationale & Retrosynthesis

To synthesize 3-(4-phenylphenoxy)aniline, two primary routes exist. This protocol selects Route A (Nitro-Reduction) over Route B (Direct Amino-Phenol Coupling) to ensure "Quality by Design" (QbD) compliance.[1]

  • Route A (Selected): Coupling 4-phenylphenol with 1-bromo-3-nitrobenzene.

    • Advantage:[1][2][3][4][5] The nitro group is inert to Ullmann conditions, preventing side reactions. The chemoselectivity issue is eliminated.

    • Outcome: Exclusive C-O bond formation.

  • Route B (High Risk): Coupling 4-phenylphenol with 3-bromoaniline.

    • Risk:[1][6][7] Competitive N-arylation (Hartwig-Buchwald type) vs. O-arylation is highly ligand-dependent and difficult to control at scale without protecting groups.

Reaction Scheme

ReactionScheme SM1 4-Phenylphenol (Nucleophile) Inter Intermediate: 3-(4-phenylphenoxy)nitrobenzene SM1->Inter Step 1: CuI (10%), DMG (30%) Cs2CO3, Dioxane, 110°C SM2 1-Bromo-3-nitrobenzene (Electrophile) SM2->Inter Prod Target: 3-(4-phenylphenoxy)aniline Inter->Prod Step 2: H2 (balloon) Pd/C, MeOH, RT

Figure 1: Two-stage synthetic workflow ensuring regioselective O-arylation.

Mechanistic Insight: The "Ma" Ligand Effect

Classical Ullmann ether synthesis requires harsh temperatures (>200°C) and stoichiometric copper.[8] We utilize N,N-Dimethylglycine (DMG) , a ligand pioneered by Dawei Ma, which accelerates the reaction via the formation of a soluble, nucleophilic Cu(I) complex.[1]

Key Mechanistic Steps:

  • Ligation: DMG coordinates with CuI to form the active catalytic species [L-Cu-I].

  • Deprotonation: The base (Cs₂CO₃) generates the phenoxide, which displaces the iodide to form [L-Cu-OAr].

  • Oxidative Addition: The aryl bromide adds to the Cu(I) center, forming a transient Cu(III) species.

  • Reductive Elimination: The C-O bond is formed, releasing the ether and regenerating the Cu(I) catalyst.

CatalyticCycle CuI L-Cu(I)-X (Active Catalyst) Complex1 L-Cu(I)-OAr (Phenoxide Complex) CuI->Complex1 + Ar-OH / Base - HX TS L-Cu(III)(Ar')(OAr)Br (Oxidative Addition) Complex1->TS + Ar'-Br (Rate Limiting) ProductRel Product Release + Regeneration TS->ProductRel Reductive Elimination ProductRel->CuI Cycle Repeats

Figure 2: Catalytic cycle of DMG-promoted Ullmann coupling. The ligand lowers the activation energy for oxidative addition.

Detailed Experimental Protocols

Step 1: Ullmann Coupling (Ether Synthesis)

Objective: Synthesis of 3-(4-phenylphenoxy)nitrobenzene.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
1-Bromo-3-nitrobenzene 202.01 1.0 2.02 g (10 mmol) Electrophile
4-Phenylphenol 170.21 1.2 2.04 g (12 mmol) Nucleophile
CuI (Copper Iodide) 190.45 0.1 190 mg Catalyst
N,N-Dimethylglycine 103.12 0.3 310 mg Ligand
Cs₂CO₃ 325.82 2.0 6.52 g Base

| 1,4-Dioxane | - | - | 20 mL | Solvent |[1]

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add CuI (10 mol%), N,N-Dimethylglycine (30 mol%), and Cs₂CO₃ (2.0 equiv).

    • Note: Adding the ligand and copper together first allows pre-complexation.

  • Substrate Addition: Add 1-bromo-3-nitrobenzene (1.0 equiv) and 4-phenylphenol (1.2 equiv).

  • Solvent: Add anhydrous 1,4-dioxane. Degas the solvent by sparging with Argon for 10 minutes prior to addition.

  • Reaction: Seal the tube (Teflon screw cap). Heat to 110°C in an oil bath for 18–24 hours. The mixture will turn a deep blue/green slurry.

  • Workup:

    • Cool to room temperature.[9]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc 9:1).

    • Target: Yellow solid. Yield typically 85-92%.

Step 2: Nitro Reduction

Objective: Conversion to 3-(4-phenylphenoxy)aniline.

Procedure:

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (e.g., if 1g substrate, add 100 mg catalyst).[1]

  • Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

  • Workup: Filter through Celite (caution: do not let dry Pd/C spark). Concentrate the filtrate.

  • Validation: The product is usually pure enough for use. If necessary, recrystallize from Ethanol/Water.[1]

Quality Control & Troubleshooting

Self-Validating Checkpoints:

  • TLC Monitoring (Step 1):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane/EtOAc (8:2).

    • Observation: 4-phenylphenol (Rf ~0.3) should disappear. Product appears at Rf ~0.6 (UV active).

  • Color Indicator: A color change from green (initial) to dark brown/black usually indicates catalyst decomposition or oxidation; however, a stable deep blue/green suspension is typical for active Cu-amine complexes.[1]

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Yield (<50%) Oxygen poisoning of Cu(I). Ensure rigorous degassing of dioxane. Use a glovebox if available.
Incomplete Conversion Aryl bromide is unreactive. Switch to 1-Iodo-3-nitrobenzene (more reactive) or increase temp to 120°C.

| N-Arylation Impurity | (Only if using Route B) | Switch immediately to the Nitro-Precursor route described here. |

References

  • Ma, D., & Cai, Q. (2003).[1][4][9] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[8][9] Organic Letters, 5(21), 3799–3802.[1] [Link]

  • Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667.[1] [Link]

  • Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][5] Angewandte Chemie International Edition, 48(38), 6954–6971.[1] [Link][1]

Sources

Method

Application Note: Chemoselective Reduction of 3-(4-Phenylphenoxy)nitrobenzene

Executive Summary & Scientific Rationale The reduction of 3-(4-phenylphenoxy)nitrobenzene to 3-(4-phenylphenoxy)aniline is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., BTK or CSF-1R inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The reduction of 3-(4-phenylphenoxy)nitrobenzene to 3-(4-phenylphenoxy)aniline is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., BTK or CSF-1R inhibitors) and advanced agrochemicals. The target molecule features a lipophilic biaryl ether scaffold that presents specific solubility challenges compared to simple nitrobenzenes.

While the ether linkage is generally stable, the primary challenge in this protocol is ensuring complete conversion without trapping the intermediate hydroxylamines , which are potential genotoxins. This guide presents two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): A robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Structural Considerations

The substrate contains a hydrophobic [1,1'-biphenyl]-4-yloxy tail. Standard methanol-only protocols often fail due to precipitation of the intermediate. This guide incorporates a THF co-solvent strategy to maintain homogeneity.

Reaction Mechanism & Pathway[1][2][3]

Understanding the stepwise reduction is critical for troubleshooting incomplete reactions. The reduction proceeds via the Haber Mechanism , where the nitro group passes through nitroso and hydroxylamine intermediates before forming the amine.

DOT Diagram: Reduction Pathway

NitroReduction Nitro Nitrobenzene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e-, 2H+ Hydroxyl Phenylhydroxylamine (Critical Intermediate) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (High pH) Aniline Aniline (Product) Hydroxyl->Aniline 2e-, 2H+ (Rate Limiting on Pd) Hydroxyl->Azoxy Condensation Azo Azo (Side Product) Azoxy->Azo Reduction

Figure 1: Stepwise reduction of the nitro group. Accumulation of Phenylhydroxylamine (yellow) is a common issue if the catalyst is deactivated or hydrogen pressure is insufficient.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, scale-up (>10g), and speed.

Materials
  • Substrate: 3-(4-phenylphenoxy)nitrobenzene (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent) - Load: 5-10 wt% of substrate.

  • Solvent System: THF : Methanol (1:1 v/v). Note: Pure methanol may cause precipitation of this specific biphenyl substrate.

  • Hydrogen Source: H₂ Balloon (Lab scale) or Parr Shaker (40 psi).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask (or hydrogenation bottle), dissolve the nitro substrate in the THF/MeOH mixture. Ensure the solution is clear.

    • Checkpoint: If the solution is cloudy, add more THF.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add it under inert gas.

  • Hydrogenation:

    • Balloon Method:[1] Purge the flask with H₂ (vacuum/fill x3). Attach a double-balloon of H₂ and stir vigorously at Room Temperature (RT).

    • Parr Shaker: Pressurize to 30-40 psi. Shake at RT.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3]

    • Endpoint: Disappearance of the UV-active nitro spot and appearance of the polar fluorescent aniline spot.

  • Workup:

    • Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.

    • Wash the Celite pad with THF.

    • Concentrate the filtrate under reduced pressure.[2][3][4]

  • Purification: The product is usually pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Protocol B: Iron/Ammonium Chloride Reduction

Best For: Labs without H₂ lines, functional group tolerance (if halides were present), or specific safety restrictions.

Materials
  • Substrate: 3-(4-phenylphenoxy)nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol : Water (3:1 v/v)

Step-by-Step Procedure
  • Preparation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the substrate in Ethanol.

  • Activation: Dissolve NH₄Cl in the water component and add to the flask.

  • Iron Addition: Add the Iron powder in one portion.

  • Reflux: Heat the mixture to vigorous reflux (approx. 75-80°C).

    • Observation: The reaction will turn from yellow/orange to a dark grey/brown slurry.

  • Kinetics: Stir at reflux for 2–4 hours.

    • Mechanism:[5][4] Fe acts as the electron donor; NH₄Cl buffers the pH, preventing the formation of azo-coupling side products.

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron oxides (sludge). Do not let it cool, or the product may crystallize in the iron cake.

    • Wash the cake with hot Ethyl Acetate.

    • Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (x3).

    • Drying: Dry organic layers over Na₂SO₄ and concentrate.[2][3]

Decision Matrix & Workflow

Use this flowchart to select the optimal method for your specific constraints.

DecisionTree Start Start: 3-(4-phenylphenoxy)nitrobenzene CheckScale Is Scale > 50g? Start->CheckScale CheckEquip Is Hydrogenation Equipment Available? CheckScale->CheckEquip No MethodA Method A: Pd/C + H2 (High Purity, Fast) CheckScale->MethodA Yes (Safety preferred) CheckEquip->MethodA Yes MethodB Method B: Fe / NH4Cl (Robust, Low Tech) CheckEquip->MethodB No

Figure 2: Workflow for selecting the reduction methodology based on scale and equipment availability.

Analytical Data & Validation

Expected Results
ParameterValueNotes
Physical State Off-white to pale brown solidOxidizes slightly upon air exposure.
Yield (Method A) 92 - 98%Minimal loss during Celite filtration.
Yield (Method B) 85 - 92%Some loss in iron sludge if not filtered hot.
Melting Point 88 - 92°CPredicted range for biphenyl ether anilines.
1H NMR Validation (DMSO-d6, 400 MHz)
  • δ 5.10 (s, 2H): Broad singlet characteristic of the -NH₂ protons.

  • δ 6.10 - 6.30 (m, 3H): Upfield signals corresponding to the aromatic protons ortho and para to the amine on the central ring.

  • δ 6.90 - 7.60 (m, 9H): Multiplet corresponding to the phenoxy and biphenyl protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion H₂ starvation or Catalyst PoisoningIncrease H₂ pressure; Ensure solvent is sulfur-free; Add fresh catalyst.
Product Precipitates Low solubility of biphenyl tailSwitch solvent to THF/MeOH (1:1) or pure THF.
Yellow Impurity Azoxy/Azo coupling (High pH)In Method B, ensure NH₄Cl is used (not just Fe/H₂O). In Method A, avoid basic additives.
Emulsion (Method B) Iron saltsFilter through Celite before aqueous extraction. Use Brine to break emulsions.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Fe/NH4Cl Reduction Protocol: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992.[4]

  • Synthesis of Phenoxyanilines: "Synthesis of 3-[4-(Benzyloxy)phenyl]aniline." BenchChem Protocols.

  • General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds."[6] Organic Process Research & Development.

Sources

Application

Application Note: Strategic Utilization of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline in Type II Kinase Inhibitor Design

[1][2] Abstract This guide details the application of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS: 105152-95-2) as a critical pharmacophore intermediate in the synthesis of Type II kinase inhibitors.[1] Unlike Type I inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the application of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS: 105152-95-2) as a critical pharmacophore intermediate in the synthesis of Type II kinase inhibitors.[1] Unlike Type I inhibitors that target the active ATP-binding conformation, this scaffold is specifically engineered to target the DFG-out (inactive) conformation of kinases such as p38 MAPK , B-RAF , and VEGFR2 .[1][2] The biphenyl ether moiety serves as a "hydrophobic tail" that penetrates the allosteric pocket, while the meta-aniline amine provides the essential anchor point for urea-based linker synthesis.

Introduction: The Pharmacophore Rationale

In rational drug design, CAS 105152-95-2 is not merely a building block; it is a pre-assembled hydrophobic pocket extender .[1][2] Its structural value lies in its specific geometry:

  • The Biphenyl Ether Tail: This lipophilic moiety is designed to bypass the "Gatekeeper" residue (e.g., Thr315 in Abl, Thr338 in c-Src) and occupy the deep hydrophobic pocket created when the Asp-Phe-Gly (DFG) motif flips to the "out" state.

  • The meta-Amino Group: The meta-positioning of the amine (relative to the ether linkage) is critical. It orients the subsequent urea linkage to form a bidentate hydrogen bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues, a hallmark of high-affinity Type II inhibition.[1]

Target Kinase Relevance[1][2][3][4]
  • p38 MAPK: Analogs of this intermediate are precursors to BIRB-796 (Doramapimod) variants.[1]

  • VEGFR2/PDGFR: Structural analogs are used in the structure-activity relationship (SAR) exploration of Sorafenib and Regorafenib pharmacophores.

Visualizing the Mechanism

The following diagram illustrates how this specific intermediate functions within the kinase binding site after derivatization.

Kinase_Binding_Mechanism Aniline 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (The Scaffold) UreaLink Urea Linker Formation (Reaction with Isocyanate) Aniline->UreaLink Derivatization Inhibitor Final Type II Inhibitor UreaLink->Inhibitor Yields ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Head Group Binds DFG_Pocket Allosteric Hydrophobic Pocket (DFG-out) Inhibitor->DFG_Pocket Biphenyl Tail Penetrates Glu_Asp Glu-Asp Backbone (H-Bond Anchor) Inhibitor->Glu_Asp Urea H-Bonds

Figure 1: Mechanistic role of the biphenyl ether scaffold in bridging the ATP pocket and the allosteric DFG-out pocket.

Experimental Protocols

Protocol A: Synthesis of Diaryl Urea Inhibitors

This is the primary application for CAS 105152-95-2.[1] The reaction couples the aniline with an aryl isocyanate to form the urea bridge.

Materials:

  • Substrate: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (1.0 eq)

  • Reagent: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

  • Base: Triethylamine (TEA) (Optional, catalytic)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Note: Ensure the aniline is fully dissolved. If solubility is poor, switch to THF.[1][2]

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of the chosen aryl isocyanate dropwise via syringe over 5 minutes.

    • Causality: The reaction is exothermic. Cooling prevents side reactions (e.g., biuret formation).[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1).[2] The urea product is typically much more polar and may precipitate.

  • Workup (Precipitation Method):

    • If a solid precipitate forms: Filter the solid using a Buchner funnel. Wash the cake 3x with cold DCM.

    • If no precipitate: Remove solvent in vacuo. Recrystallize the residue from hot Ethanol or Ethyl Acetate/Hexane.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic urea singlet protons between 8.5–9.5 ppm.

Protocol B: Buchwald-Hartwig Cross-Coupling

Used when the target molecule requires a secondary amine linkage rather than a urea.[1]

Materials:

  • Catalyst: Pd2(dba)3 (2 mol%)[1][2]

  • Ligand: XPhos or BINAP (4 mol%)[1][2]

  • Base: NaOtBu (1.5 eq)[1][2]

  • Solvent: Toluene or Dioxane (degassed)[1][2]

Methodology:

  • Combine the aniline (1.0 eq), aryl halide (1.0 eq), base, and catalyst/ligand in a sealed tube.[1][2]

  • Purge with Argon for 5 minutes.

  • Heat to 100°C for 12 hours.

  • Filter through Celite, concentrate, and purify via Flash Chromatography.[1][2]

Data Summary & Quality Control

When sourcing or synthesizing this intermediate, strict QC is required to ensure the integrity of the downstream biological assays.

Table 1: Physicochemical Specifications

PropertySpecificationMethodRelevance
Appearance Off-white to pale brown solidVisualOxidation leads to darkening (quinone formation).[1]
Purity >98.0%HPLC (254 nm)Impurities interfere with enzymatic IC50 values.[1][2]
1H-NMR Consistent with structure400 MHz DMSO-d6Verify meta-substitution pattern.
Mass Spec [M+H]+ = 262.12LC-MS (ESI)Confirmation of molecular weight.[1][2]
Solubility DMSO, DMF, THFVisualPoor solubility in water; requires organic co-solvent.[1][2]

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: CAS 105152-95-2 (Aniline) Reaction Reaction: DCM, 0°C to RT, 12h Start->Reaction Reagent Reagent: Aryl Isocyanate (R-NCO) Reagent->Reaction Workup Workup: Filtration/Recrystallization Reaction->Workup Precipitate Forms Product Product: Diaryl Urea Inhibitor Workup->Product QC QC Check: NMR/HPLC Product->QC

Figure 2: Synthetic workflow for converting the aniline intermediate into a bioactive urea inhibitor.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2-8°C under inert gas. Anilines are prone to oxidation; brown discoloration indicates degradation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

References

  • Wilhelm, S., et al. (2006).[1][2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

  • Pargellis, C., et al. (2002).[1][2] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (Describes the BIRB-796 binding mode using the biphenyl ether scaffold).

  • Liu, Y., et al. (2021).[1][2] Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors.[1][3] Journal of Biomolecular Structure and Dynamics.

  • Dumas, J., et al. (2004).[1][2] Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor.[2] Bioorganic & Medicinal Chemistry Letters.[4] (Details the synthesis of urea inhibitors from aniline precursors).

Sources

Method

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline in liquid crystal mesogen synthesis

Application Notes & Protocols: The Strategic Use of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline in the Synthesis of Advanced Liquid Crystal Mesogens For Researchers, Scientists, and Drug Development Professionals Abstract The b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Strategic Use of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline in the Synthesis of Advanced Liquid Crystal Mesogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a cornerstone in the architecture of thermotropic liquid crystals, prized for its rigidity and ability to induce mesomorphism.[1][2] This guide focuses on a key derivative, 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, a versatile intermediate for synthesizing high-performance liquid crystal (LC) materials. Its structure, featuring a rigid biphenyl core, a geometrically influential ether linkage, and a reactive terminal aniline group, makes it an ideal precursor for a diverse range of calamitic (rod-like) and bent-core mesogens.[3][4] We provide a comprehensive overview of its strategic importance, detailed protocols for its multi-step synthesis, and subsequent application in the construction of advanced mesogens with imine (azomethine) and amide linkages.

The Architectural Significance of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

The mesomorphic behavior of a liquid crystal is intrinsically linked to its molecular geometry.[1] The title compound is not merely a chemical intermediate but a carefully designed building block where each component serves a distinct purpose in promoting the formation of liquid crystalline phases.

  • The [1,1'-Biphenyl]-4-yl Core: This rigid, linear segment is the primary driver of molecular anisotropy, a fundamental requirement for liquid crystallinity. It promotes the parallel alignment of molecules necessary for nematic and smectic phases.[5]

  • The Ether Linkage (-O-): Compared to a more flexible methylene (-CH₂-) bridge, the ether linkage imparts a specific kink in the molecular structure while enhancing the anisotropy of molecular polarizability. This often contributes to higher and more stable mesophase transition temperatures.[3]

  • The 3-Aniline Moiety: The placement of the amine group at the 3-position is a critical design choice. It provides an inherent bend to the molecular structure, making this compound a valuable precursor not only for traditional calamitic LCs but also for the more exotic and technologically significant bent-core (or "banana") liquid crystals, which can exhibit unique polar and chiral properties.[4][6] Furthermore, the primary amine is a versatile functional handle for extending the molecular core through the formation of stable, conjugated linkages like imines, amides, or azo groups.[5][7][8]

The logical relationship between the molecular structure and its function as a mesogen precursor is outlined below.

cluster_0 Molecular Structure of 3-([1,1'-Biphenyl]-4-yloxy)aniline cluster_1 Resulting Physicochemical Properties cluster_2 Application in Liquid Crystal Synthesis A [1,1'-Biphenyl]-4-yl Core D High Molecular Anisotropy & Rigidity A->D provides B Ether Linkage (-O-) E Enhanced Polarizability & Defined Geometry B->E imparts C 3-Aniline Moiety (-NH2) F Reactive Handle for Core Elongation & Bending C->F serves as G Precursor for Calamitic (Rod-Like) Mesogens D->G H Precursor for Bent-Core (Banana) Mesogens D->H E->G E->H F->G F->H start Aryl Halide + Arylboronic Acid step1 Step 1: Suzuki Coupling (Biphenyl Formation) start->step1 intermediate1 4-Hydroxybiphenyl Derivative step1->intermediate1 step2 Step 2: Ullmann Ether Synthesis (C-O Coupling) intermediate1->step2 reagent2 1-Bromo-3-nitrobenzene reagent2->step2 intermediate2 Nitro-substituted Biphenyl Ether step2->intermediate2 step3 Step 3: Nitro Group Reduction (e.g., SnCl2/HCl) intermediate2->step3 final_product 3-([1,1'-Biphenyl]-4-yloxy)aniline step3->final_product

Caption: Overall Synthetic Workflow.

Protocol 2.1: Synthesis of 4-Hydroxy-[1,1'-biphenyl] via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier method for C-C bond formation between sp²-hybridized carbons due to its mild conditions and tolerance of various functional groups. [9][10] Reaction Scheme: 4-Bromophenol + Phenylboronic Acid → 4-Hydroxy-[1,1'-biphenyl] + H₃BO₃

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
4-Bromophenol1.0173.01(e.g., 10.0 g)
Phenylboronic Acid1.2121.93(e.g., 8.48 g)
Pd(PPh₃)₄0.021155.56(e.g., 1.34 g)
K₂CO₃ (2M aq. solution)3.0138.21(e.g., 86.7 mL)
Toluene--250 mL

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-bromophenol, phenylboronic acid, and toluene.

  • Stir the mixture and bubble nitrogen gas through it for 20 minutes to degas the solvent.

  • Add the Pd(PPh₃)₄ catalyst to the flask, followed by the aqueous K₂CO₃ solution.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture to room temperature. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

  • Combine all organic layers and wash with brine (100 mL), then dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system to yield pure 4-hydroxy-[1,1'-biphenyl].

Scientist's Note: The base (K₂CO₃) is crucial for activating the boronic acid for transmetalation to the palladium center. [11]Degassing is essential to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. Using a pre-formed catalyst like Pd(PPh₃)₄ is convenient, though catalysts can also be generated in situ. [12][13]

Protocol 2.2: Synthesis of 4-(3-Nitrophenoxy)-[1,1'-biphenyl] via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for forming aryl ether bonds, which can be challenging to construct via other methods. [14][15] Reaction Scheme: 4-Hydroxy-[1,1'-biphenyl] + 1-Bromo-3-nitrobenzene → 4-(3-Nitrophenoxy)-[1,1'-biphenyl]

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
4-Hydroxy-[1,1'-biphenyl]1.0170.21(e.g., 5.0 g)
1-Bromo-3-nitrobenzene1.1202.01(e.g., 6.5 g)
CuI0.1190.45(e.g., 0.56 g)
K₂CO₃ (anhydrous, powder)2.0138.21(e.g., 8.1 g)
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, combine 4-hydroxy-[1,1'-biphenyl], 1-bromo-3-nitrobenzene, CuI, and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Heat the mixture to 140-150 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or isopropanol to obtain the nitro-substituted product.

Scientist's Note: Traditional Ullmann reactions often require high temperatures and polar aprotic solvents like DMF. [14]The copper(I) iodide is the active catalyst. [15]Using a powdered, anhydrous base is critical as water can interfere with the reaction. Modern protocols may use ligands like 1,10-phenanthroline to accelerate the reaction at lower temperatures. [16]

Protocol 2.3: Reduction to 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

The final step is the reduction of the aromatic nitro group to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme: 4-(3-Nitrophenoxy)-[1,1'-biphenyl] → 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
4-(3-Nitrophenoxy)-[1,1'-biphenyl]1.0291.31(e.g., 5.0 g)
10% Palladium on Carbon (Pd/C)~5% w/w-(e.g., 0.25 g)
Ethanol--150 mL
Hydrogen Gas (H₂)Excess2.02Balloon or Parr shaker

Procedure:

  • Dissolve the nitro compound in ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

  • Rinse the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, which can be further purified by recrystallization if necessary.

Application in Mesogen Synthesis: Building Advanced Materials

With the core building block in hand, it can be readily elaborated into target liquid crystal molecules.

Protocol 3.1: Synthesis of an Azomethine (Schiff Base) Mesogen

The condensation of an aniline with an aldehyde to form an imine (Schiff base) is a robust reaction that extends the rigid molecular core, a common strategy in the design of calamitic LCs. [5][8]

Caption: Synthesis of an Azomethine-Linked Liquid Crystal.

Procedure:

  • Dissolve 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (1.0 eq.) and a 4-alkoxybenzaldehyde derivative (e.g., 4-hexyloxybenzaldehyde, 1.0 eq.) in absolute ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. The product often precipitates from the solution upon cooling.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) multiple times until a constant phase transition temperature is observed via Differential Scanning Calorimetry (DSC).

Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. The resulting Schiff base linkage (-CH=N-) extends the molecular conjugation and maintains the overall linearity required for mesophase formation. [5]

Protocol 3.2: Synthesis of an Amide-Linked Mesogen

Amide linkages can introduce intermolecular hydrogen bonding, which often stabilizes smectic phases and increases clearing points. [6] Procedure:

  • In a flask, dissolve a 4-alkoxybenzoic acid (1.0 eq.) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane (DCM).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Characterization and Data

The synthesized compounds must be rigorously characterized to confirm their structure and assess their liquid crystalline properties.

  • Structural Confirmation: 1H NMR, 13C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) are essential for verifying the chemical structure. [17]* Mesomorphic Properties: Polarized Optical Microscopy (POM) is used to observe the characteristic textures of different mesophases, while Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies. [5] Table 1: Hypothetical Phase Transitions for a Synthesized Mesogen Series (Illustrative data for an azomethine series derived from 4-alkoxybenzaldehydes)

Terminal Chain (n-alkoxy)AbbreviationPhase Transitions (°C)
Butoxy (C₄H₉O-)C4Cr 110 N 145 I
Hexyloxy (C₆H₁₃O-)C6Cr 105 N 162 I
Octyloxy (C₈H₁₇O-)C8Cr 98 SmA 120 N 158 I
Decyloxy (C₁₀H₂₁O-)C10Cr 95 SmA 145 N 155 I

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

This illustrative data shows a common trend where increasing the terminal alkyl chain length initially increases the clearing point (N-I transition) and can eventually lead to the appearance of more ordered smectic phases. [1]

References

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • The Journal of Organic Chemistry. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications. Available from: [Link]

  • Taylor & Francis Online. (2006). On the relative propensities of ether and methylene linkages for liquid crystal formation in calamitics. Available from: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • Journal of Materials Chemistry (RSC Publishing). Liquid crystalline and nonlinear optical properties of bent-shaped compounds derived from 3,4′-biphenylene. Available from: [Link]

  • PMC. (2014). Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core. Available from: [Link]

  • PMC - PubMed Central - NIH. (2012). Synthesis of New Liquid Crystalline Diglycidyl Ethers. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ResearchGate. (2013). 3-Aminophenol based bent-shaped liquid crystals with an amide linking group. Available from: [Link]

  • Materials Advances (RSC Publishing). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Available from: [Link]

  • PubChem. 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline. Available from: [Link]

  • PMC. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Available from: [Link]

  • ScienceDirect. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available from: [Link]

  • MDPI. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Available from: [Link]

  • Beilstein Journals. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Taylor & Francis. (2023). Unsymmetrical liquid crystalline dimers containing biphenyl moiety: synthesis, characterisation, mesomorphic study and DFT studies. Available from: [Link]

  • Taylor & Francis Online. (2021). Synthesis and study the liquid crystalline behaviors of double Schiff bases bearing ester linkage. Available from: [Link]

  • White Rose eTheses Online. Attempts to Green the Synthesis of Liquid Crystals. Available from: [Link]

  • ResearchGate. (2015). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Available from: [Link]

  • SciSpace. (1997). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. Available from: [Link]

  • International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

  • Google Patents. (2022). Process for the preparation of biphenylamines.
  • Indian Journal of Pure & Applied Physics (IJPAP). (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]

  • Google Patents. (2021). Process for the preparation of biphenylamines.
  • PubChem. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Available from: [Link]

  • NSF Public Access Repository. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. Available from: [Link]

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

  • Google Patents. (1979). Biphenyl based liquid crystal compositions.
  • PubChem. 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline. Available from: [Link]

Sources

Application

High-Performance Nucleophilic Aromatic Substitution (SNAr) Protocols for Biphenyl Ether Synthesis

Executive Summary Biphenyl ethers (diaryl ethers) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous bioactive compounds, including vancomycin, thyroxine, and various kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl ethers (diaryl ethers) are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous bioactive compounds, including vancomycin, thyroxine, and various kinase inhibitors. While transition-metal-catalyzed cross-coupling (Ullmann, Buchwald-Hartwig) has gained popularity for unactivated substrates, Nucleophilic Aromatic Substitution (SNAr) remains the method of choice for activated systems due to its operational simplicity, scalability, and avoidance of expensive, toxic metal catalysts.

This guide provides an in-depth technical analysis of SNAr reaction conditions for synthesizing biphenyl ethers. It moves beyond basic textbook recipes to address the kinetic and thermodynamic factors that drive yield and selectivity in complex drug discovery campaigns.

Mechanistic Grounding: The "Why" Behind the Protocol

To optimize SNAr reactions, one must understand the Addition-Elimination mechanism. Unlike SN1 or SN2, SNAr proceeds through a distinct anionic intermediate.[1]

The Meisenheimer Complex (The Rate-Determining Step)

The reaction involves two discrete steps:

  • Addition (Rate-Determining): The phenoxide nucleophile attacks the ipso-carbon of the aryl halide, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

  • Elimination (Fast): The leaving group is expelled, restoring aromaticity.[2]

Critical Insight - The "Fluorine Effect": In SNAr, Aryl Fluorides are significantly more reactive than Aryl Chlorides or Bromides (


).
  • Reasoning: The high electronegativity of fluorine inductively stabilizes the anionic transition state of the rate-determining addition step. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining second step [1].[3]

Visualization: SNAr Mechanism & Energy Landscape

SNAr_Mechanism cluster_legend Key Drivers Reactants Reactants (Ar-F + Ar-O⁻) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Fast Products Products (Ar-O-Ar + F⁻) TS2->Products Info EWG (NO₂, CN) stabilizes Intermediate F stabilizes TS1 via induction

Figure 1: Reaction coordinate of SNAr showing the rate-determining formation of the Meisenheimer complex.

Critical Reaction Parameters

Solvent Selection: The "Naked Anion" Principle

SNAr requires the nucleophile (phenoxide) to be highly reactive. Protic solvents (EtOH, H₂O) solvate anions via hydrogen bonding, creating a "cage" that reduces reactivity.

  • Recommendation: Use Dipolar Aprotic Solvents (DMSO, DMF, NMP, DMAc).

  • Mechanism: These solvents solvate cations (K⁺, Cs⁺) efficiently via their oxygen lone pairs but poorly solvate anions. This leaves the phenoxide "naked" and highly nucleophilic [2].

Base Selection: The "Cesium Effect"

While Potassium Carbonate (K₂CO₃) is standard, Cesium Carbonate (Cs₂CO₃) is superior for difficult substrates.

  • Solubility: Cs₂CO₃ is significantly more soluble in organic solvents (DMF/DMSO) than K₂CO₃.

  • Ion Pairing: The large, diffuse Cs⁺ ion forms a looser ion pair with the phenoxide than the smaller K⁺ or Na⁺, increasing the effective concentration of the free phenoxide anion [3].

Experimental Protocols

Protocol A: Standard Activated SNAr

Best for: Aryl fluorides/chlorides with strong EWGs (NO₂, CN) in ortho/para positions.

Materials:

  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: K₂CO₃ (anhydrous, granular, 1.5 equiv)

  • Solvent: DMF or DMSO (0.5 M concentration)

Procedure:

  • Preparation: Charge a round-bottom flask with the Phenol (1.1 equiv) and K₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ. Note: Bubbling may occur if using NaH; K₂CO₃ is gas-free but slower.

  • Addition: Add the Aryl Fluoride (1.0 equiv) in one portion.

  • Reaction:

    • Highly Activated (e.g., dinitro): Stir at RT for 2–4 hours.

    • Moderately Activated (e.g., mononitro): Heat to 60–80°C. Monitor by TLC/LCMS.

  • Workup: Pour reaction mixture into ice-cold water (5x reaction volume). The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with water (3x) to remove DMF, then brine.

Protocol B: The "Cesium Effect" for Challenging Substrates

Best for: Sterically hindered phenols, less activated aryl chlorides, or acid-sensitive substrates.

Materials:

  • Substrate: 4-Chlorobenzonitrile (1.0 equiv)

  • Nucleophile: 2,6-Dimethylphenol (1.2 equiv)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Drying: Flame-dry the flask and cool under Argon/Nitrogen. Moisture kills SNAr rates by solvating the nucleophile.

  • Charging: Add Phenol, Aryl Halide, and Cs₂CO₃.[4]

  • Solvent: Add DMSO.

  • Reaction: Heat to 100–120°C . The higher solubility of Cesium allows this reaction to proceed where Potassium fails.

  • Workup: Dilute with water. Extract with Et₂O (Ether is preferred over EtOAc for DMSO removal). Wash organic layer extensively with water to remove DMSO.

Protocol C: Green/Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding high-boiling solvents like DMF/DMSO.

Materials:

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Base: KOH or NaOH (solid or concentrated solution).

Procedure:

  • Mix: Dissolve Aryl Halide in Toluene. Dissolve Phenol and Base in Water (or use solid KOH).

  • Catalyst: Add TBAB.

  • Reflux: Heat to vigorous reflux (110°C) with high-speed stirring. The catalyst shuttles the phenoxide from the aqueous layer into the organic layer as a lipophilic ion pair (

    
    ).
    
  • Workup: Separate layers. Wash organic layer with water. Evaporate Toluene.

Decision Matrix for Condition Optimization

Use the following logic flow to select the appropriate protocol for your specific biphenyl ether synthesis.

Condition_Selector Start Start: Select Substrates Check_EWG Is Aryl Halide Activated? (o/p-NO₂, -CN, -CF₃) Start->Check_EWG Yes_Activated Yes Check_EWG->Yes_Activated Yes No_Activated No (Unactivated) Check_EWG->No_Activated No Check_LG Leaving Group? Yes_Activated->Check_LG Fluorine Fluorine (Ar-F) Check_LG->Fluorine Chlorine Chlorine/Bromine Check_LG->Chlorine Proto_A Protocol A: K₂CO₃ / DMF / 60°C Fluorine->Proto_A Proto_B Protocol B: Cs₂CO₃ / DMSO / 100°C Chlorine->Proto_B Needs more energy Alt_Method SₙAr Unlikely to Work. Switch to Ullmann/Chan-Lam Coupling No_Activated->Alt_Method

Figure 2: Decision tree for selecting SNAr reaction conditions.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction Poor nucleophilicity or solvation.Switch from K₂CO₃ to Cs₂CO₃ . Switch solvent to DMSO.[5] Ensure anhydrous conditions.
Hydrolysis (Ar-OH) Wet solvent/base. Hydroxide competition.Dry solvents (molecular sieves). Use weaker bases (K₂CO₃ instead of KOH).
Incomplete Conversion Leaving group is Cl/Br (too slow).Switch to Aryl Fluoride . Increase temp to 120°C. Add 18-crown-6 (if using K₂CO₃).
Ether Cleavage Reaction temp too high; basic hydrolysis.Lower temperature.[5][6] Monitor reaction time strictly.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Confirming F >> Cl reactivity order in SNAr).
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Fillebeen, T., et al. (1996). Cesium Effect in SNAr Reactions. Tetrahedron Letters, 37(38). (Establishes the solubility and reactivity benefits of Cesium salts).
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Comparison of SNAr vs Metal Catalysis). Link

  • Nejanj, F., et al. (2020). Green Synthesis of Diaryl Ethers. Green Chemistry Letters and Reviews. (Source for PTC and aqueous protocols).

Sources

Method

Application Notes and Protocols for the Functionalization of 3-Aminophenoxy Biphenyl in Drug Discovery

Introduction: The 3-Aminophenoxy Biphenyl Scaffold - A Privileged Motif in Medicinal Chemistry The biphenyl moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Aminophenoxy Biphenyl Scaffold - A Privileged Motif in Medicinal Chemistry

The biphenyl moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its rigid, yet conformationally flexible nature allows for precise positioning of functional groups within protein binding pockets. When combined with an aminophenoxy linker, the resulting 3-aminophenoxy biphenyl scaffold offers a versatile platform for the development of novel therapeutics. This arrangement provides three key points for chemical modification: the amino group, the phenoxy ether linkage, and the biphenyl ring system itself. Each of these sites can be functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacodynamic profile, including potency and selectivity.[2]

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the 3-aminophenoxy biphenyl core. It delves into the rationale behind experimental choices, offers detailed, step-by-step protocols for key transformations, and presents structure-activity relationship (SAR) data to guide the design of new drug candidates. The applications of these functionalized molecules will be explored across various therapeutic areas, with a focus on oncology and inflammatory diseases.

Core Synthetic Strategies and Mechanistic Rationale

The functionalization of the 3-aminophenoxy biphenyl scaffold can be approached through several key synthetic transformations. The choice of reaction is dictated by the desired modification and the inherent reactivity of the scaffold. The electron-donating nature of the amino and phenoxy groups activates the aromatic rings towards electrophilic substitution, while the nucleophilicity of the amino group allows for a variety of coupling reactions.[3]

Diagram: Key Functionalization Points of the 3-Aminophenoxy Biphenyl Scaffold

Figure 1: Key Functionalization Points cluster_functionalization Functionalization Sites scaffold 3-Aminophenoxy Biphenyl Core N_functionalization N-Functionalization (Amides, Sulfonamides, Alkylamines) scaffold->N_functionalization Nucleophilic Amino Group Ring_functionalization Ring Functionalization (Electrophilic Aromatic Substitution) scaffold->Ring_functionalization Activated Aromatic Rings Biphenyl_modification Biphenyl Modification (Cross-Coupling Reactions) scaffold->Biphenyl_modification Versatile Biphenyl Core

Caption: Key sites for chemical modification on the 3-aminophenoxy biphenyl scaffold.

Experimental Protocols

The following protocols are representative examples of how to functionalize the 3-aminophenoxy biphenyl core. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: N-Acylation to Synthesize Biphenyl Amide Derivatives

The formation of an amide bond from the primary amine is a common and highly effective method for introducing diversity. Amide derivatives of biphenyl compounds have shown significant potential as inhibitors of enzymes such as p38 MAP kinase and Hsp90.[4][5]

Rationale: The reaction of the nucleophilic primary amine with an activated carboxylic acid derivative, such as an acid chloride or an activated ester, proceeds via a nucleophilic acyl substitution mechanism. The use of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction without competing with the primary amine.

Step-by-Step Protocol:

  • Starting Material Preparation: Dissolve 3-aminophenoxy biphenyl (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride or activated ester (1.1 eq.) to the reaction mixture at 0 °C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: N-Sulfonylation for the Synthesis of Biphenyl Sulfonamide Analogs

Sulfonamides are a key functional group in medicinal chemistry, known for their ability to act as bioisosteres of amides and to form strong hydrogen bonds with protein targets.[6] Biphenyl sulfonamide derivatives have been explored as potent inhibitors of carbonic anhydrases.[7]

Rationale: The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, typically pyridine, is required to catalyze the reaction and neutralize the hydrochloric acid byproduct.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 3-aminophenoxy biphenyl (1.0 eq.) in pyridine, which acts as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Protocol 3: N-Alkylation via Reductive Amination

Introducing alkyl groups on the nitrogen atom can significantly impact a compound's lipophilicity and basicity, influencing its pharmacokinetic properties. Reductive amination is a versatile method for achieving mono-alkylation while minimizing the formation of dialkylated byproducts.[8][9]

Rationale: This one-pot reaction involves the initial formation of an imine between the primary amine and an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-aminophenoxy biphenyl (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[10]

Protocol 4: Electrophilic Aromatic Substitution on the Biphenyl Core

The electron-donating nature of the aminophenoxy substituent activates the biphenyl rings for electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups. The directing effects of the substituents will influence the position of the incoming electrophile.[3][11]

Rationale: The reaction proceeds via the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring. The regioselectivity is governed by the electronic and steric effects of the existing substituents.

Step-by-Step Protocol (Example: Nitration):

  • Reaction Setup: Dissolve 3-aminophenoxy biphenyl (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Purification: Wash the solid with cold water until the washings are neutral and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Structure-Activity Relationship (SAR) and Applications in Drug Discovery

The functionalization of the 3-aminophenoxy biphenyl scaffold has led to the discovery of potent modulators of various biological targets. The following table summarizes representative SAR data for different classes of inhibitors.

Scaffold Derivative Target Modification Key SAR Insights IC₅₀/EC₅₀ (nM) Reference
Biphenyl Amidep38α MAP KinaseVariation of the amide substituent.Bulky, hydrophobic groups on the amide nitrogen are generally favored for potent inhibition.10 - 500[4]
Biphenyl SulfonamideCarbonic Anhydrase IXSubstitution on the terminal phenyl ring.Electron-withdrawing groups at the para-position of the terminal phenyl ring enhance inhibitory activity.210[7]
Adamantanyl-tethered Biphenyl AmineEstrogen Receptor α (ERα)Introduction of an adamantanyl group.The adamantanyl moiety improves binding affinity compared to tamoxifen.62.84[12]
Biphenyl DerivativeHsp90 C-terminusModification of the biphenyl substitution pattern.A para-para substitution pattern on the biphenyl core demonstrated the best anti-proliferative activity.Sub-micromolar[5]
Diagram: Generalized Drug Discovery Workflow

Figure 2: Drug Discovery Workflow cluster_workflow Iterative Drug Design Cycle Target_Identification Target Identification and Validation Scaffold_Selection Scaffold Selection (3-Aminophenoxy Biphenyl) Target_Identification->Scaffold_Selection Library_Synthesis Library Synthesis (Functionalization) Scaffold_Selection->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Refinement Lead_Optimization->Library_Synthesis

Caption: A generalized workflow for drug discovery utilizing the 3-aminophenoxy biphenyl scaffold.

Conclusion

The 3-aminophenoxy biphenyl scaffold represents a highly versatile and valuable starting point for the design of novel drug candidates. Its amenability to a wide range of chemical modifications allows for the fine-tuning of both pharmacokinetic and pharmacodynamic properties. The protocols and SAR insights provided in this guide are intended to empower researchers to explore the chemical space around this privileged scaffold and to accelerate the discovery of new and effective therapeutics. As our understanding of disease biology continues to grow, the strategic functionalization of such adaptable molecular frameworks will remain a critical component of successful drug discovery programs.

References

  • Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. (2025). Scientific Reports.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19053-19097.
  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019). YouTube.
  • 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB). Benchchem.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-13.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impact Factor, 7(5), 23-30.
  • N-Alkylation of 3-Phenyloxetan-3-amine: A Detailed Guide to Synthetic Protocols. Benchchem.
  • Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl. (2022).
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2015).
  • Selective alkylation of aminophenols. (2025).
  • Electrophilic Aromatic Substitution – The Mechanism. (2022). Chemistry Steps.
  • Toward the most versatile fluorophore: Direct functionalization of BODIPY dyes via regioselective C—H bond activation. (2019). Dyes and Pigments, 160, 832-849.
  • 4,4'-Bis(3-aminophenoxy)biphenyl (43BAPOBP). Ossila.
  • Synthesis of some Amide derivatives and their Biological activity. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4286-4291.
  • 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. (2012). Medicinal Chemistry Research, 21(10), 2849-2861.
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry, 10, 969352.
  • Biological deeds of Biphenyl derivatives - A short Review. (2021). International Journal of Scientific Development and Research, 6(12), 194-200.
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (2025). Molecules, 30(16), 3456.
  • 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline. PubChem.
  • Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell De
  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(9), 974-979.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Organic & Biomolecular Chemistry, 21(47), 9673-9678.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2022). Current Organic Synthesis, 19(6), 648-664.
  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). Molecules, 26(3), 719.
  • Cas 105112-76-3,4,4-BIS(3-AMINOPHENOXY)BIPHENYL(43BAPOBP). lookchem.
  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A, 8(3), 628-638.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-phenylphenoxy)aniline

Case ID: PUR-3PPA-001 Status: Active Expert Level: Senior Application Scientist[1] Executive Summary This guide addresses the purification of 3-(4-phenylphenoxy)aniline (CAS: 101685-68-9 / similar derivatives) via recrys...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3PPA-001 Status: Active Expert Level: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 3-(4-phenylphenoxy)aniline (CAS: 101685-68-9 / similar derivatives) via recrystallization.[1][2] This molecule features a hybrid polarity: the aniline head (polar, basic) and the phenylphenoxy tail (lipophilic, aromatic) .

Successful purification requires balancing these opposing properties to remove common impurities such as unreduced nitro-intermediates (e.g., 3-(4-phenylphenoxy)nitrobenzene), oxidation byproducts (azo/azoxy dimers), and inorganic salts.[1]

Part 1: The Golden Path (Standard Protocol)

Method A: Ethanol/Water Displacement (Recommended) Best for: Removal of polar impurities and inorganic salts.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).

  • Atmosphere: Nitrogen blanket recommended (Anilines are oxidation-sensitive).[1]

Step-by-Step Workflow
  • Dissolution (Saturation Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) or 2-Propanol at a ratio of 5 mL per gram of solid.[1]

    • Heat to reflux (approx. 78-82°C) with magnetic stirring.[1]

    • Expert Note: If the solution is dark/opaque, add Activated Carbon (5 wt%) and stir for 10 mins at reflux. Filter hot through Celite to remove carbon.[3]

  • Nucleation Setup:

    • Maintain the solution at near-boiling temperature.

    • Add Deionized Water (hot) dropwise via addition funnel/pipette.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity and restore a homogeneous solution.

  • Crystallization (The Critical Cooling Curve):

    • Remove from heat and place on a cork ring (insulation).

    • Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours .

    • Why? Rapid cooling traps impurities in the crystal lattice.

    • Once RT is reached, transfer to an ice/water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via Büchner funnel (vacuum).[4]

    • Wash: Rinse cake with cold Ethanol/Water (1:1 mixture).

    • Drying: Vacuum oven at 40°C for 12 hours (protect from light).

Part 2: Troubleshooting Matrix

Use this table to diagnose specific failures in the crystallization process.

SymptomProbable CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solvent boiling point is higher than the melting point of the solvated solid.[1]Switch Solvents: Use Toluene/Hexane . Dissolve in min. hot Toluene, then add Hexane until cloudy. Seed: Add a seed crystal at the cloud point.
Dark Color Persists (Brown/Red tint)Oxidation products (quinones/azo compounds) or residual nitro-precursor.[1]Acid Wash: Recrystallize from dilute HCl (forms the salt), filter, then neutralize with NaOH to reprecipitate the free base. Dithionite: Add 0.5% Sodium Dithionite during the hot ethanol step (reducing agent).
Low Yield (<50%)Solubility in mother liquor is too high.Concentrate: Evaporate 30% of the solvent volume before cooling. Salting Out: Add brine to the mother liquor to force precipitation (lower purity, requires re-run).
Melting Point Depression (>2°C range)Eutectic mixture with isomer (e.g., 4-isomer) or solvent inclusion.[1]Dry Harder: Grind the sample and dry under high vacuum (>1 mbar). Slow Down: Re-heat and cool at a rate of 10°C/hour.
Part 3: Visualization (Process Logic)

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

G Start Crude 3-(4-phenylphenoxy)aniline SolventChoice Select Solvent System Start->SolventChoice EthWater System A: Ethanol + Water (Standard for Anilines) SolventChoice->EthWater Primary TolHex System B: Toluene + Hexane (For Lipophilic/Oiling Issues) SolventChoice->TolHex Secondary Dissolve Dissolve at Reflux EthWater->Dissolve TolHex->Dissolve CheckColor Is Solution Dark? Dissolve->CheckColor Carbon Add Activated Carbon + Hot Filtration CheckColor->Carbon Yes Cooling Controlled Cooling (RT -> 4°C) CheckColor->Cooling No Carbon->Cooling Result Crystals Formed? Cooling->Result Oiling Oiling Out Occurred Result->Oiling No (Liquid Phase) Final Pure Crystals (Vacuum Dry) Result->Final Yes RemedyOil Reheat -> Add Seed Crystal or Switch to System B Oiling->RemedyOil RemedyOil->Cooling

Figure 1: Decision tree for the purification workflow, highlighting critical branch points for color correction and phase separation issues.[1]

Part 4: Frequently Asked Questions (Deep Dive)

Q1: Why does my product turn purple/brown after drying? A: Anilines are notoriously susceptible to air oxidation, forming radical cations that polymerize into colored "aniline blacks" or azo compounds.

  • Prevention:[5] Always dry under vacuum or inert gas (Argon/Nitrogen). Store the purified solid in amber vials. If the color is persistent, use Sodium Dithionite (Na₂S₂O₄) during recrystallization as a reducing agent to quench oxidation [1].

Q2: I am seeing "oiling out" even with Ethanol/Water. Why? A: The "phenylphenoxy" tail makes this molecule significantly more lipophilic than simple aniline. In highly polar mixtures (high water content), the hydrophobic effect forces the molecule out of solution as a liquid oil before it can organize into a crystal lattice.

  • Fix: Switch to a less polar system like Toluene/Heptane or Ethyl Acetate/Hexane . The aromatic toluene interacts better with the phenyl rings via

    
    -
    
    
    
    stacking, stabilizing the solution until true saturation is reached [2].

Q3: Can I use Acid-Base extraction instead of recrystallization? A: Yes, as a pre-purification step.[1]

  • Dissolve crude in Ethyl Acetate.[3]

  • Extract with 1M HCl (Product moves to aqueous phase as the hydrochloride salt; non-basic impurities stay in organic).

  • Wash aqueous phase with fresh Ethyl Acetate.

  • Basify aqueous phase with 2M NaOH (Product precipitates).

  • Filter and then recrystallize.[3] This is highly effective for removing non-amine impurities [3].

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for aniline derivative purification and use of dithionite). [1]

  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines: Protocols and Solvent Selection. (General guidelines for lipophilic anilines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source for Acid-Base extraction of amines).[1][6]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.[1] (Specific examples of phenoxyaniline recrystallization from Methanol and Ethyl Acetate/Hexane).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Compound Profile & Stability Risk Analysis Target Molecule: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Chemical Nature: Electron-rich aromatic amine with a lipophilic biphenyl ether tail. To preserve this compound, you must un...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Stability Risk Analysis

Target Molecule: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Chemical Nature: Electron-rich aromatic amine with a lipophilic biphenyl ether tail.

To preserve this compound, you must understand why it degrades. This molecule contains a primary amine (


) attached to a benzene ring which is further activated by an ether linkage (

).
  • The Activation Problem: The ether oxygen is an Electron Donating Group (EDG). It pushes electron density into the aniline ring via resonance. While this makes the compound a potent nucleophile for your intended synthesis (e.g., polyimide formation), it also lowers the oxidation potential, making the amine significantly more susceptible to radical attack by atmospheric oxygen than standard aniline.

  • The Visible Result: Oxidation leads to the formation of N-oxides, azo-dimers, and complex quinone-imine oligomers. These manifest as a color shift from Off-White/Pale Yellow

    
     Brown/Black .
    
Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are trying to prevent.

OxidationMechanism Aniline Intact Amine (Pale Solid) Radical Radical Cation (Reactive Intermediate) Aniline->Radical + O2 / Light (e- transfer) Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Polymer Polymeric Tars (Black/Insoluble) Dimer->Polymer Oligomerization

Figure 1: Simplified oxidative degradation pathway of electron-rich anilines.

The "Triple-Barrier" Storage Protocol

Do not rely on standard "shelf storage" for this intermediate. Implement this self-validating storage system to ensure >98% purity over 12+ months.

Barrier 1: Atmospheric Exclusion (The Inert Blanket)

Air contains ~21% oxygen.[1] Even trace amounts catalyze the radical mechanism shown above.

  • Protocol: Store under Argon (Ar) , not Nitrogen (

    
    ).[2]
    
  • Scientific Rationale: Argon is denser than air (

    
     vs 
    
    
    
    ).[1] When you flush a storage jar, Argon settles at the bottom, creating a physical "blanket" over the solid powder. Nitrogen is lighter and mixes more easily with re-entering air.
Barrier 2: Thermal Kinetic Control[1]
  • Protocol: Store at -20°C (Freezer) .

  • Scientific Rationale: Oxidation is a chemical reaction governed by the Arrhenius equation.[1] Dropping the temperature from 25°C to -20°C reduces the reaction rate coefficient (

    
    ) by a factor of roughly 20-30x, effectively freezing the degradation kinetics.
    
Barrier 3: Photochemical Shielding
  • Protocol: Amber glass vials with Parafilm® sealing.

  • Scientific Rationale: Aromatic amines are photo-labile.[1] UV/Visible light provides the activation energy (

    
    ) to generate the initial radical cation from the amine. Amber glass blocks wavelengths <450nm.
    
Summary of Storage Specifications
ParameterStandard Condition (Avoid)Optimized Protocol (Required) Reason
Atmosphere Air / HeadspaceArgon (Ar) Backfill Ar is heavier than air; prevents

contact.
Temperature RT (

C)

C
Slows oxidation kinetics significantly.
Container Clear Glass / PlasticAmber Glass Blocks photo-oxidative radical initiation.[1]
Seal Screw Cap onlyTeflon-lined Cap + Parafilm Prevents moisture ingress (hygroscopic activation).

Troubleshooting Guide (Diagnostic & Recovery)

If you encounter issues, use this decision matrix to diagnose and resolve the problem.

Troubleshooting Start Symptom Check Color Is the solid dark brown/black? Start->Color Sticky Is the solid sticky/clumping? Color->Sticky No (Pale Yellow) Purity LC-MS Check: M+16 Peak? Color->Purity Yes (Dark) Sticky->Start No (Stable) Action_Dry Action: Vacuum Dry over P2O5 Sticky->Action_Dry Yes (Hygroscopic) Action_Recryst Action: Recrystallize (EtOH/Water) Purity->Action_Recryst < 5% Impurity Action_Discard Action: Discard (Irreversible) Purity->Action_Discard > 10% Impurity

Figure 2: Diagnostic workflow for evaluating compound integrity.

Scenario A: "The powder has turned brown."
  • Diagnosis: Surface oxidation. This is common if the bottle was opened frequently.

  • The Fix (Recrystallization):

    • Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

    • The oxidized impurities are often more polar or polymeric. If the solution is dark, treat with activated charcoal for 15 minutes and filter hot through Celite.

    • Add warm water dropwise until turbidity appears.[1]

    • Cool slowly to

      
      C. The pure amine should crystallize out as off-white needles; the brown oxidation products usually remain in the mother liquor.
      
Scenario B: "The material is sticky or clumping."
  • Diagnosis: Hygroscopicity.[1][3] Water absorption not only makes weighing difficult but catalyzes further oxidation.

  • The Fix:

    • Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

      
      )  or high-grade Silica Gel.
      
    • Apply high vacuum (< 5 mbar) for 24 hours.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., dissolved in DMSO or DCM)? A: No. Storage in solution drastically accelerates oxidation because dissolved oxygen diffuses freely through the solvent. Furthermore, solvents like DCM can slowly react with amines (alkylation) over long periods. Always store as a dry solid.

Q2: I see a small peak at M+16 in my LC-MS. Can I still use the reagent? A: The M+16 peak corresponds to the N-oxide or Hydroxylamine derivative.

  • For rough synthesis: If the peak is <2%, you may proceed, but expect slightly lower yields.

  • For GMP/Precise Kinetics: No.[1][3][4][5][6] N-oxides can act as radical initiators or catalyst poisons. Purify before use.

Q3: Why does the biphenyl group make purification difficult? A: The biphenyl moiety is highly lipophilic (greasy). This reduces solubility in standard "amine" solvents like water or acidic methanol.

  • Tip: If recrystallization fails, use Acid-Base Extraction : Dissolve in DCM

    
     Wash with 1M HCl (Amine goes to water layer, non-basic impurities stay in DCM? Wait, check lipophilicity).
    
    • Correction: Due to the biphenyl tail, the hydrochloride salt might still be organic soluble or form an insoluble oil.

    • Better Protocol: Dissolve in DCM. Extract with 2M HCl . If the salt precipitates (likely), filter the solid salt, wash with DCM, then suspend in water/DCM and basify with NaOH to recover the free amine.

References

  • ChemicalBook. (n.d.).[1] 3-Phenoxyaniline Properties and Safety. Retrieved from

    • Context: Provides physical property baselines (MP, BP) for phenoxy-aniline derivatives used to establish handling parameters.
  • BenchChem. (2025).[2][7] Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved from [1]

    • Context: Establishes the industry standard for inert gas blanketing and amber glass storage for oxid
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] Amines, Aromatic - CAMEO Chemicals. Retrieved from

    • Context: Authoritative source on the general reactivity and incompatibility of arom
  • Sigma-Aldrich. (n.d.).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

    • Context: The "Gold Standard" protocol for syringe transfer and inert gas handling referenced in the "Triple-Barrier" section.

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of 3-(biphenyl-4-yloxy)nitrobenzene

Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: PD-RED-BPH-001 Welcome to the Catalysis Optimization Hub You are attempting to reduce 3-(biphenyl-4-yloxy)nitrobenzene to its...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: PD-RED-BPH-001

Welcome to the Catalysis Optimization Hub

You are attempting to reduce 3-(biphenyl-4-yloxy)nitrobenzene to its corresponding aniline using Palladium on Carbon (Pd/C) . While this appears to be a standard nitro reduction, the presence of the hydrophobic biphenyl ether scaffold introduces specific mass transfer and solubility challenges that often lead to "false stalls" or catalyst poisoning.

This guide moves beyond basic textbook protocols to address the physicochemical realities of handling bulky, lipophilic nitroaromatics.

Module 1: Solvent System & Solubility (The #1 Cause of Failure)

The Issue: Standard hydrogenation protocols recommend Methanol (MeOH) or Ethanol (EtOH). However, your substrate contains a biphenyl moiety and a diaryl ether linkage , making it highly lipophilic.

  • Symptom: The reaction starts fast but stalls at 50-70% conversion.

  • Diagnosis: The starting material dissolves, but the intermediate (hydroxylamine) or the product (amine) precipitates onto the catalyst surface, blocking active sites (fouling).

The Fix: The "Solubility Bridge" Strategy You must use a binary solvent system. The protic solvent drives the proton transfer, while the aprotic co-solvent maintains solubility of the lipophilic scaffold.

Optimized Solvent Protocol
ComponentRecommended SolventRatio (v/v)Function
Primary (Protic) Methanol (MeOH)1 PartActivates Pd surface; facilitates H-transfer.
Co-Solvent (Lipophilic) THF or Ethyl Acetate1-2 PartsSolubilizes the biphenyl scaffold.
Additive (Optional) Acetic Acid (AcOH)1-2 eq.Prevents amine product from poisoning the catalyst.
Troubleshooting Workflow: Solvent Selection

SolventSelection Start Start: Substrate Solubility Check SolubleMeOH Soluble in MeOH at RT? Start->SolubleMeOH YesMeOH Use MeOH (Standard) SolubleMeOH->YesMeOH Yes NoMeOH Add Co-Solvent (THF/EtOAc) SolubleMeOH->NoMeOH No (Cloudy/Solid) CheckPrecip Does Product Precipitate? NoMeOH->CheckPrecip Heat Increase T to 40-50°C CheckPrecip->Heat Yes (during rxn) Success Proceed with Hydrogenation CheckPrecip->Success No Heat->Success

Figure 1: Decision tree for solvent selection based on the lipophilicity of the biphenyl substrate.

Module 2: Reaction Kinetics & Mechanism (The "Stall" Point)

The Issue: Users often mistake the accumulation of the Hydroxylamine intermediate for a completed reaction because it is polar and can streak on TLC, masking the amine.

The Science: The reduction follows the Haber Mechanism . The rate-limiting step for bulky substrates is often the desorption of the hydroxylamine or its final reduction to the amine.

The Reduction Pathway

HaberMechanism Nitro Nitrobenzene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Condensation Azoxy Dimer (Side Product) Nitroso->Condensation Condensation (Base catalyzed) Amine Aniline (R-NH2) Hydroxyl->Amine + H2 (Slow Step) Hydroxyl->Condensation

Figure 2: The Haber reduction pathway. The red border indicates the common stall point (Hydroxylamine) for bulky substrates.

Corrective Actions:

  • Stall at Hydroxylamine: If you isolate a product with M-16 mass (relative to nitro) or M+16 (relative to amine), you have the hydroxylamine.

    • Action: Increase Pressure (balloon

      
       50 psi) or Temperature (RT 
      
      
      
      45°C).
    • Action: Add 1% Vanadium (V) oxide or Iron (Fe) dopants if using Pd/C, or simply switch to Pt/C (Platinum on Carbon) which is superior for preventing hydroxylamine accumulation [1].

  • Ether Cleavage: The diaryl ether linkage (Ph-O-Ph) is generally stable to Pd/C. However, avoid high temperatures (>60°C) or high pressures (>100 psi) which might risk ring saturation or cleavage.

Module 3: Safety & Handling (Pyrophoric Hazards)

The Issue: Pd/C is pyrophoric. Dry catalyst ignites instantly in the presence of methanol vapors and oxygen.

The Protocol (Self-Validating Safety):

  • Inert Transfer: Weigh Pd/C in a weigh boat, but wet it with water (50 wt% water) immediately if using "dry" grade, or purchase "50% wet" catalyst.

  • The "Blanket" Method:

    • Place substrate in flask.[1][2]

    • Add Pd/C.[1][2][3][4][5][6][7]

    • Purge flask with Nitrogen/Argon BEFORE adding solvent.

    • Add solvent via syringe/cannula under inert flow.

    • Validation: No sparks, no smoke.

  • Filtration: Never pull the catalyst filter cake to dryness. Keep it wet with water/solvent before disposal.[1]

FAQ: Quick Troubleshooting

Q: Can I use DMF as a solvent? A: Avoid if possible. While DMF dissolves the biphenyl system well, it is a catalyst poison (via decarbonylation to CO) and difficult to remove. Use THF or 2-MeTHF instead.

Q: My product is colored (red/brown) but NMR shows it's pure. A: Trace azo/azoxy impurities (dimers) are highly colored.

  • Fix: Filter through a small pad of silica or activated charcoal.

Q: Is the ether bond at risk of breaking? A: No. Diaryl ethers (Biphenyl-O-Phenyl) are robust. Benzyl ethers (Bn-O-R) cleave easily. Unless you heat >80°C, the ether linkage will remain intact [2].

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 2024. Link

    • Relevance: Discusses the accumulation of hydroxylamine intermediates and c
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry, 2016. Link

    • Relevance: Explains the impact of solvent polarity and solubility on hydrogenation r
  • Hydrogenation Standard Operating Procedure. University of California, Irvine, 2025. Link

    • Relevance: Authoritative safety protocols for handling pyrophoric Pd/C.[2]

Sources

Optimization

troubleshooting low purity in biphenyl ether aniline synthesis

Ticket ID: BEA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Biphenyl Ether Aniline Technical Support Center. You are likely here because your synthesis of 4-phenoxyan...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BEA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Biphenyl Ether Aniline Technical Support Center. You are likely here because your synthesis of 4-phenoxyaniline (or related biaryl ether amines) has resulted in low purity, low yield, or the dreaded "brown oil" degradation.

This guide does not just list steps; it provides a diagnostic framework to identify where your specific chemistry failed. We focus on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann) .

Module 1: Synthetic Route Diagnostics

Use this decision matrix to verify if you are using the correct chemistry for your substrate.

Diagnostic Workflow

Before troubleshooting purity, confirm your route aligns with your substrate's electronic properties.

RouteSelection Start Start: Substrate Analysis ElecPoor Is the Aryl Halide Electron Deficient? (e.g., p-NO2, p-CN) Start->ElecPoor Check Electronics ElecRich Is the Aryl Halide Electron Neutral/Rich? Start->ElecRich SNAr Route A: SNAr + Reduction (Robust, Scalable) ElecPoor->SNAr Yes CatCoup Route B: Metal Catalysis (Buchwald-Hartwig / Ullmann) ElecRich->CatCoup Yes Step1 Step 1: Ether Formation (Base: K2CO3, Solvent: DMF) SNAr->Step1 Direct Direct C-O Coupling (Cat: Pd/Cu, Ligand: RockPhos/Bipy) CatCoup->Direct Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/HCl) Step1->Step2

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Route A: SNAr + Reduction (The Industrial Standard)

Most researchers synthesizing 4-phenoxyaniline use this two-step sequence:

  • Ether Synthesis: p-chloronitrobenzene + phenol +

    
    
    
    
    
    4-nitrodiphenyl ether.
  • Reduction: 4-nitrodiphenyl ether

    
     4-phenoxyaniline.
    

Common Failure Point: Incomplete reduction leading to azo/azoxy impurities . These are deeply colored (orange/red) and difficult to remove by crystallization.

Route B: Buchwald-Hartwig / Ullmann (The Specialist Route)

Used when the rings possess electron-donating groups or lack activation. Common Failure Point: Protodehalogenation (loss of halide without coupling) or catalyst poisoning by the free amine product.

Module 2: Purification & The "Self-Validating" System

Stop relying on columns. Use thermodynamic solubility to force purity.

Anilines are notorious for oxidizing into "brown oils" on silica gel. The most robust purification is a Self-Validating Acid-Base Extraction . This system is self-validating because if the compound does not behave according to the pH switches, it is not your amine.

Protocol: Acid-Base Purification Cycle

Objective: Isolate pure amine from neutral (unreacted halide/ether) and acidic (phenol) impurities.

StepActionChemical Logic (The "Why")
1 Dissolve crude in EtOAc or Ether .Solubilizes all organic components.
2 Extract with 1M HCl (3x) .CRITICAL STEP. Converts the amine to the water-soluble ammonium salt (

). Neutral/Acidic impurities stay in the organic layer.[1]
3 Discard Organic Layer (or save for recovery).You have now physically separated non-amine impurities.
4 Wash Aqueous Acid layer with fresh EtOAc.Removes any trapped neutral organics (entrainment).
5 Basify Aqueous layer with 6M NaOH (pH > 12).Deprotonates the ammonium salt. The free amine (

) becomes water-insoluble and oils out/precipitates.
6 Extract Aqueous with EtOAc (3x) .Recovers the now-pure free amine into the organic phase.
7 Dry (

) & Concentrate.
Removes water; yields pure amine.
Visualizing the Workflow

AcidBase Crude Crude Mixture (Amine + Impurities) AcidWash Add 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Neutrals/Phenols) DISCARD Sep1->OrgWaste Top Layer AqSalt Aqueous Layer (Amine-HCl Salt) Sep1->AqSalt Bottom Layer Basify Add NaOH (pH > 12) AqSalt->Basify Extract Extract w/ EtOAc Basify->Extract FinalProd Final Organic Layer (Pure Amine) Extract->FinalProd

Figure 2: Flowchart for the Acid-Base extraction protocol, ensuring removal of non-basic impurities.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is a dark brown/black oil instead of a solid."

Diagnosis: Oxidative degradation.

  • Cause: Anilines are electron-rich and prone to radical oxidation by air, especially when impure or on acidic silica gel.

  • Solution:

    • Avoid Silica: Silica is slightly acidic and can catalyze oxidation. Use the Acid-Base extraction (Module 2) instead of chromatography.

    • Salt Formation: Convert your oil into an HCl or Tosylate salt immediately. The salt form is resistant to oxidation.

      • Protocol: Dissolve amine in Et2O

        
         Add 2M HCl in Ether 
        
        
        
        Filter the white precipitate.
Issue 2: "The product is bright orange/red."

Diagnosis: Azo/Azoxy contamination (Route A specific).

  • Cause: Incomplete reduction of the nitro intermediate. Nitrosobenzene intermediates couple with amines to form colored azo dyes.

  • Solution:

    • Drive Reduction: If using Pd/C, increase

      
       pressure or temperature.
      
    • Change Reductant: Switch to Fe/NH4Cl or SnCl2 . Iron-mediated reductions rarely produce azo impurities compared to catalytic hydrogenation in basic media [1].

Issue 3: "Low yield in Buchwald Coupling (Route B)."

Diagnosis: Protodehalogenation or Catalyst Deactivation.

  • Cause: If using an aryl chloride, the oxidative addition is too slow, and the catalyst reduces the halide (replacing -Cl with -H) instead of coupling.

  • Solution:

    • Ligand Switch: Use bulky, electron-rich phosphines like RockPhos or tBuBrettPhos , which are specifically designed for difficult C-O couplings [2].

    • Dry Solvents: Moisture inhibits the base (often

      
       or 
      
      
      
      ). Ensure toluene/dioxane is anhydrous.

Module 4: Impurity Identification Table

Use this table to identify impurities based on TLC/LC-MS data.

Impurity TypeOriginLC-MS SignatureVisual CueRemoval Strategy
Phenol Unreacted Starting Material

ColorlessWash organic layer with 1M NaOH.
Nitro-Ether Incomplete Reduction

Da
Yellow SolidAcid-Base Extraction (Neutral stays in organic).
Azo Dimer Side Reaction (Reduction)

Orange/RedRecrystallization (EtOH) or Activated Carbon.
De-halogenated Buchwald Side Product

ColorlessDifficult; requires column chromatography.

References

  • Reduction of Nitroaromatics: Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Classic Mechanism).

  • Buchwald-Hartwig Ether Synthesis: Burgos, C. H., et al. (2006). Paladium-Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie International Edition.

  • Acid-Base Extraction Principles: Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual. Wiley. (Standard Text for Extraction Protocols).
  • Purification of Anilines: BenchChem Technical Support. (2025).[1][2][3] Purification of Substituted Anilines.

  • Impurity Profiles in Sertindole (Biaryl Ether) Synthesis: Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC.

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Ullmann Ether Synthesis of Anilines

Welcome to our dedicated technical support center for the Ullmann ether synthesis, with a specialized focus on its application to aniline-based substrates. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Ullmann ether synthesis, with a specialized focus on its application to aniline-based substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-O bond-forming reaction. Here, we move beyond standard protocols to offer in-depth, field-proven insights into controlling the often-competing side reactions, particularly the undesired N-arylation. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and optimize your synthetic outcomes.

The Challenge: Chemoselectivity in the Presence of a Nucleophilic Nitrogen

The Ullmann ether synthesis, a copper-catalyzed cross-coupling of an aryl halide with an alcohol or phenol, is a cornerstone of aryl ether synthesis.[1] However, when the substrate is an aniline derivative bearing a hydroxyl group (such as an aminophenol), the inherent nucleophilicity of the amino group presents a significant challenge. This leads to a competition between the desired O-arylation (ether formation) and the undesired N-arylation (amine formation), often resulting in a mixture of products and reduced yields of the target ether.[2][3][4]

This guide provides a structured approach to understanding and controlling these side reactions, transforming a potentially low-yielding reaction into a robust and selective transformation.

Troubleshooting Guide: A Causal Approach to Problem-Solving

This section is formatted as a series of questions you might be asking in the lab, followed by detailed, experience-driven answers that delve into the "why" behind the "how."

Question 1: My primary side product is the N-arylated aniline. How can I favor O-arylation?

This is the most common issue when working with hydroxyl-containing anilines. The key to suppressing N-arylation lies in carefully selecting your catalytic system and reaction conditions to modulate the relative reactivity of the hydroxyl and amino groups.

Core Insight: The choice of ligand is paramount in directing the chemoselectivity of the Ullmann coupling of aminophenols.[5][6] Different ligands can preferentially activate the phenolic oxygen over the aniline nitrogen, or vice versa.

Troubleshooting Steps & Scientific Rationale:

  • Ligand Selection for O-Arylation:

    • Picolinic Acid: For 3- and 4-aminophenols, picolinic acid has been shown to be a highly effective ligand for promoting selective O-arylation when used with a copper(I) catalyst.[2][3][4] The bidentate chelation of picolinic acid to the copper center is thought to create a catalytic species that favors the deprotonation and subsequent coupling of the phenolic hydroxyl group.

    • trans-N,N′-Dimethyl-1,2-cyclohexanediamine (CyDMEDA): This ligand is another excellent choice for the selective O-arylation of 4-aminophenols.[2][3][7] Its steric bulk and electronic properties contribute to a catalytic environment that enhances the reactivity of the hydroxyl group.

    • β-Diketones: In some systems, β-diketone ligands like 2,2,6,6-tetramethyl-3,5-heptanedione can favor O-arylation, although their selectivity can be substrate-dependent.[8]

  • Solvent and Base Combination:

    • The choice of solvent and base can influence the relative nucleophilicity of the competing groups. A moderately polar aprotic solvent like 1,4-dioxane or toluene is often a good starting point.

    • A base that is strong enough to deprotonate the phenol but not excessively so is ideal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective in promoting O-arylation in combination with the right ligand.[2][3][5]

Experimental Protocol for Selective O-Arylation of 4-Aminophenol:

  • Reaction Setup: To an oven-dried reaction vial, add the 4-aminophenol (1.0 equiv), aryl halide (1.2 equiv), CuI (5-10 mol%), and the selected ligand (e.g., picolinic acid or CyDMEDA, 10-20 mol%).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Question 2: I am observing both N- and O-arylation, along with some starting material. How can I improve both conversion and selectivity?

Low conversion accompanied by a lack of selectivity often points to a suboptimal catalytic system or reaction conditions that are not driving the desired pathway efficiently.

Core Insight: The interplay between the catalyst, ligand, base, and temperature is critical. A systematic optimization is necessary to find the "sweet spot" for your specific substrates.

Troubleshooting Steps & Scientific Rationale:

  • Systematic Screening of Parameters: A Design of Experiment (DoE) approach or a systematic one-variable-at-a-time screening can be highly effective. A recommended workflow is illustrated below.

    G cluster_0 Optimization Workflow A Initial Reaction with Standard Conditions B Ligand Screening (Picolinic Acid, CyDMEDA, etc.) C Base Screening (K3PO4, Cs2CO3, K2CO3) D Solvent Screening (Dioxane, Toluene, DMF) E Temperature Optimization (80-120 °C) F Optimized Conditions

    Caption: Workflow for optimizing Ullmann ether synthesis conditions.

  • Consider a Palladium-Based System for N-Arylation (as a comparative tool): If you are consistently getting a mixture of products and want to confirm the identity of the N-arylated species, you can run a parallel reaction with a palladium catalyst known to favor N-arylation. For instance, a palladium catalyst with a biarylmonophosphine ligand like BrettPhos is known to selectively N-arylate aminophenols.[2][3][4] This can help in developing analytical methods to quantify the selectivity of your copper-catalyzed system.

Question 3: My reaction is not working at all, or the yield is very low. What are the common pitfalls?

Low or no yield can be frustrating, but it is often due to a few common experimental errors or a fundamentally mismatched set of reagents.

Core Insight: The Ullmann reaction is sensitive to the quality of reagents and the reaction environment. The active catalytic species is typically Cu(I), and its formation and stability are crucial.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst Quality: Ensure you are using a high-purity Cu(I) source (e.g., CuI, CuBr). If the copper salt has oxidized to Cu(II), it may be less active. Consider using freshly purchased catalyst or purifying the existing stock.

  • Anhydrous Conditions: The presence of water can lead to side reactions and catalyst deactivation. Use anhydrous solvents and ensure your glassware is thoroughly dried.[9]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl. If you are using a less reactive aryl bromide or chloride, you may need higher temperatures, a more active ligand, or a longer reaction time.[7]

  • Substrate Purity: Impurities in your aniline or aryl halide can interfere with the reaction. Purify your starting materials if their quality is in doubt.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a protecting group for the amine?

A: While the use of a protecting group for the amine (e.g., as a carbamate or amide) is a classic strategy to ensure selective O-arylation, modern ligand-accelerated Ullmann protocols often make this unnecessary.[10][11] The goal of the methods described in this guide is to achieve chemoselectivity without the need for additional protection/deprotection steps, which improves the overall efficiency of the synthesis. However, if all attempts at direct selective coupling fail, a protecting group strategy remains a viable option.

Q2: Can I achieve selective N-arylation of an aminophenol using a copper catalyst?

A: Yes, while this guide focuses on O-arylation, selective N-arylation is also possible. For 2-aminophenol, it has been observed that using CuI without an additional ligand can lead to selective N-arylation.[3] For other aminophenols, different ligand systems can be employed to favor N-arylation. For instance, some N,N-bidentate ligands have been shown to promote N-arylation.[5] In some cases, a prolinamide ligand in aqueous media has been used for chemoselective N-arylation of aminophenols.[12][13]

Q3: What are the alternatives to the Ullmann reaction for synthesizing aryl ethers from anilines?

A: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, and related palladium-catalyzed methods exist for C-O bond formation.[5] Additionally, for activated aryl halides (e.g., those with electron-withdrawing groups), nucleophilic aromatic substitution (SNAr) can be a viable, metal-free alternative.[7]

Summary of Recommended Conditions for Selective O-Arylation

SubstrateRecommended LigandCatalystBaseSolventTemperature (°C)
3-AminophenolPicolinic AcidCuIK₃PO₄1,4-Dioxane80-110
4-Aminophenoltrans-N,N′-Dimethyl-1,2-cyclohexanediamine (CyDMEDA)CuIK₃PO₄ or Cs₂CO₃1,4-Dioxane80-110

Visualizing the Competing Pathways

The following diagram illustrates the central challenge in the Ullmann ether synthesis of aminophenols: the competition between O-arylation and N-arylation.

G

Caption: Competing O- vs. N-arylation pathways in the Ullmann reaction of aminophenols.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. [Link]

  • Álvarez-Pérez, A., et al. (2016). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 81(12), 5168–5176. [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Chakraborti, G., et al. (2018). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

  • Jones, G. O., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Coupling Reactions. PMC. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020). Semantic Scholar. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Fagan, P. J., et al. (2000). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society. [Link]

  • Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols. (2020). ResearchGate. [Link]

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. (2014). PMC. [Link]

  • Chakraborti, G., et al. (2018). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin. (2013). Beaudry Research Group - Oregon State University. [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]

  • PROTECTION FOR THE AMINO GROUP. (2025). Greene's Protective Groups in Organic Synthesis - Wiley Online Library. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (n.d.). RSC Publishing. [Link]

  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). PMC. [Link]

Sources

Optimization

separation of meta- and para- isomers of phenoxyaniline derivatives

Introduction: The Isomer Challenge Separating meta- and para- isomers of phenoxyaniline derivatives is a classic "nightmare" scenario in organic synthesis. These positional isomers often share nearly identical boiling po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Separating meta- and para- isomers of phenoxyaniline derivatives is a classic "nightmare" scenario in organic synthesis. These positional isomers often share nearly identical boiling points and polarities (LogP), rendering standard C18 chromatography and simple distillation ineffective.

This guide moves beyond standard protocols, utilizing pi-electron selectivity and symmetry-driven solubility to achieve baseline resolution.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Problem: Standard Alkyl (C18/C8) phases rely on hydrophobic subtraction. Since meta- and para- phenoxyanilines have identical hydrophobic volumes, they often co-elute.

The Solution: Switch the separation mechanism from hydrophobicity to shape selectivity and pi-pi interactions.

Protocol 1: The PFP Switch

The Pentafluorophenyl (PFP) stationary phase is the gold standard for separating positional aromatic isomers. The electron-deficient fluorine ring in the stationary phase interacts differently with the electron-rich aniline/ether systems of the meta vs. para isomers.

Optimized Method Parameters:

ParameterRecommendationScientific Rationale
Stationary Phase Pentafluorophenyl (PFP) or F5Provides

-

interaction and shape selectivity lacking in C18.
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.5)Low pH ensures the aniline is protonated (ionized), reducing peak tailing caused by silanol interactions.[1]
Mobile Phase B Methanol (MeOH) Crucial: ACN forms a

-cloud that can shield the analyte from the PFP phase. MeOH allows stronger

-

retention.
Gradient Shallow (e.g., 0.5% B increase per min)Isomers require high theoretical plate counts; steep gradients compress peaks.
Temperature 25°C - 30°CLower temperatures often favor the steric selectivity mechanisms of PFP phases.
Troubleshooting Guide: HPLC

Q: I switched to PFP, but my peaks are still merging. What now?

  • A: Switch your organic modifier. If you are using Acetonitrile, switch to Methanol.[2] Acetonitrile's dipole can interfere with the specific pi-pi stacking required for separation on fluorinated phases.

Q: My peaks are tailing severely.

  • A: Phenoxyanilines are basic. Tailing is likely due to interaction with residual silanols on the silica support.

    • Fix 1: Add 0.1% Triethylamine (TEA) or Ammonium Formate to the mobile phase to mask silanols.

    • Fix 2: Ensure pH is < 4.0 to keep the aniline fully protonated, or > 9.0 (if using a hybrid column) to keep it neutral.

Workflow Visualization: Method Development

HPLC_Strategy Start Start: Isomer Mixture C18_Check Attempt C18 Column (Standard Cond.) Start->C18_Check Resolution_Check Resolution > 1.5? C18_Check->Resolution_Check Success Proceed to QC/Prep Resolution_Check->Success Yes Switch_Phase Switch to PFP (F5) Phase Resolution_Check->Switch_Phase No (Co-elution) Solvent_Select Select Organic Modifier Switch_Phase->Solvent_Select ACN_Path Acetonitrile (ACN) Solvent_Select->ACN_Path Alternative MeOH_Path Methanol (MeOH) Solvent_Select->MeOH_Path Preferred (Pi-Pi active) Selectivity_Check Check Selectivity ACN_Path->Selectivity_Check MeOH_Path->Selectivity_Check Selectivity_Check->Success Baseline Sep Optimize Optimize Gradient/Temp (Lower Temp = Better Sep) Selectivity_Check->Optimize Partial Sep

Caption: Decision matrix for selecting stationary and mobile phases for positional isomers. Note the preference for Methanol with PFP phases.

Module 2: Scalable Purification (Recrystallization)

The Problem: Chromatography is expensive at the kilogram scale. The Solution: Exploit Carnelley’s Rule .

Scientific Principle: Carnelley’s Rule states that high molecular symmetry correlates with high melting points and low solubility.

  • Para-isomer: Typically highly symmetric (

    
     or 
    
    
    
    ). Packs efficiently in the crystal lattice. Higher Melting Point, Lower Solubility.
  • Meta-isomer: "Kinked" structure. Packs poorly. Lower Melting Point, Higher Solubility.

Protocol 2: Fractional Crystallization
  • Solvent Screen: Dissolve 100mg of mixture in various hot solvents (Ethanol, Toluene, Ethyl Acetate/Heptane).

  • Target: You want the solvent where the mixture dissolves at reflux but precipitates upon cooling.

  • The Process:

    • Dissolve the crude mixture in the minimum amount of hot solvent.

    • Cool slowly to room temperature (do not crash cool on ice immediately, or you will trap the meta isomer).

    • Filtration: The solid collected is usually enriched in the para-isomer (due to better packing).

    • Mother Liquor: The filtrate is enriched in the meta-isomer .

Data Table: Typical Physical Trends

PropertyPara-PhenoxyanilineMeta-PhenoxyanilineImplications for Separation
Symmetry High (Linear/Planar)Low (Angled)Para crystallizes first.
Melting Point HighLowPara is less soluble in cold solvents.
Polarity (LogP) SimilarSimilarDifficult to separate by standard extraction.
Workflow Visualization: Crystallization Logic

Crystallization_Flow Crude Crude Mixture (Meta + Para) Dissolve Dissolve in Hot Solvent (e.g., EtOH or Toluene) Crude->Dissolve Cool Slow Cooling (Ambient Temp) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Cake (Enriched Para-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Meta-Isomer) Filter->Liquor Filtrate Check Check Purity (NMR/HPLC) Solid->Check Chrom Flash Chromatography (For Meta isolation) Liquor->Chrom Purify Meta Recrys Recrystallize Again Check->Recrys <98% Purity Final Product Final Product Check->Final Product >98% Purity

Caption: Workflow utilizing Carnelley's Rule. The para-isomer typically precipitates, leaving the meta-isomer in the mother liquor.

Module 3: FAQ & Troubleshooting

Q: Can I use Flash Chromatography if I can't afford PFP prep columns? A: Yes, but you must modify the surface chemistry of standard silica.

  • Technique: Use "Silver Nitrate Impregnated Silica" (Argentation Chromatography). The silver ions (

    
    ) form complexes with the 
    
    
    
    -systems. The difference in steric accessibility of the
    
    
    -cloud between meta and para allows for separation on standard silica gel.
  • Alternative: Use very shallow gradients (e.g., 0-10% EtOAc in Hexanes over 40 CV) on high-performance spherical silica (15-20 µm).

Q: My sample degrades on the column. A: Phenoxyanilines are electron-rich and susceptible to oxidation.

  • Fix: Degas all solvents. Add an antioxidant (e.g., BHT) to the collection vessels if the compound is highly unstable. Avoid chlorinated solvents (DCM/Chloroform) if the amine is free, as they can react over long periods or under light.

Q: How do I validate which peak is which without standards? A: Use NMR Spectroscopy .

  • Para-isomer: Look for the characteristic AA'BB' splitting pattern in the aromatic region (symmetric doublets).

  • Meta-isomer: Look for a more complex ABCD pattern (singlet, two doublets, triplet).

References

  • Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[3] Link

  • Supelco/Sigma-Aldrich. (2020). Ascentis® Express F5: Enhanced Selectivity for Stereoisomers and Closely Related Compounds. Technical Guide. Link

  • Yalkowsky, S. H. (2014). "Carnelley's rule and the prediction of melting point."[4][5] Journal of Pharmaceutical Sciences, 103(9), 2629-2634.[4] Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Technical Blog. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Topic: 1H NMR Spectrum Analysis of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Logic 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Logic

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is a critical biaryl ether scaffold, frequently utilized in the design of kinase inhibitors (e.g., p38 MAPK inhibitors) and liquid crystal polymers. Its structural integrity relies on the precise meta-substitution of the aniline ring and the stability of the ether linkage connecting it to the biphenyl system.[1]

This guide provides a definitive 1H NMR analysis, comparing the target molecule against its synthetic precursors (for reaction monitoring) and its regioisomers (for purity validation). Unlike standard spectral lists, this document focuses on the causality of chemical shifts—how electronic effects (resonance and induction) create diagnostic spectral fingerprints.

Structural Dissection

To interpret the spectrum, we divide the molecule into two distinct magnetic environments:

  • Fragment A (The Aniline Core): A meta-substituted benzene ring.[1] The amino (-NH₂) and ether (-O-) groups are electron-donating by resonance, significantly shielding the ortho and para protons.

  • Fragment B (The Biphenyl Ether): A biphenyl system.[1][2][3][4] The ether oxygen donates electron density into the first ring, shielding the protons ortho to it, while the second phenyl ring acts as a weak electron-withdrawing group via induction and conjugation, deshielding the distal protons.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is standardized.

Step 1: Sample Preparation

  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃ for this amine-containing compound.[1]

    • Reasoning: DMSO-d₆ prevents aggregation of the amine via hydrogen bonding and slows proton exchange, often allowing the -NH₂ protons to appear as a distinct, albeit broad, signal. CDCl₃ may cause the amine peak to broaden into the baseline or overlap with aromatic signals.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: High concentrations can induce stacking effects (π-π interactions) in biaryl systems, causing upfield shifts of 0.05–0.1 ppm.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]

  • Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s if accurate qNMR is required).

  • Scans (NS): 16–32 (sufficient for 10 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis: The "Product" Fingerprint

The 1H NMR spectrum of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is characterized by three distinct regions.

Table 1: Chemical Shift Assignments (DMSO-d₆)
RegionChemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
Amine 5.0 – 5.3Broad Singlet2H-NH₂Exchangeable protons; shift varies with water content/concentration.[1]
Shielded Aromatic 6.1 – 6.4Multiplet3HAniline H-2, H-4, H-6Diagnostic: Ortho/Para to electron-donating -NH₂ and -O- groups.[1] Highly shielded.
Mid-Field Aromatic 6.9 – 7.1Multiplet3HAniline H-5 + Biphenyl H-3',5'Overlap Zone: Aniline H-5 is meta to donors (less shielded).[1] Biphenyl H-3',5' are ortho to Oxygen (shielded).
Deshielded Aromatic 7.3 – 7.7Multiplet7HBiphenyl H-2',6' + Terminal PhBiphenyl Core: Distal rings and protons meta to Oxygen are deshielded by the aromatic ring current.[1]
Detailed Mechanistic Analysis
  • The "Upfield" Aniline Trio (6.1–6.4 ppm): The most unique feature of this spectrum is the set of three protons on the aniline ring (positions 2, 4, and 6). Both the ether oxygen and the amine nitrogen push electron density into the ring.[1]

    • H-2 (The Singlet-like): Located between two donors (-NH₂ and -O-), this proton is the most shielded and often appears as a triplet (due to small meta-coupling) or singlet-like peak at the lowest frequency.[1]

    • H-4 & H-6: These appear as doublets or doublets of doublets, heavily shielded compared to benzene (7.26 ppm).[1]

  • The Biphenyl "Roof" Effect (7.0–7.7 ppm): The biphenyl ether moiety shows a classic AA'BB' pattern for the central ring overlapping with the terminal phenyl multiplet.[1]

    • H-3',5' (Ortho to O): Resonance donation from oxygen shields these to ~7.0 ppm.[1]

    • H-2',6' (Meta to O): These are deshielded (~7.6 ppm) due to the anisotropy of the attached terminal phenyl ring.[1]

Comparative Analysis: Alternatives & Impurities

This section compares the target product against its most common "alternatives" in a research context: the Nitro-Precursor (synthesis monitoring) and the Para-Isomer (impurity identification).[1]

Scenario A: Synthesis Monitoring (Reduction of Nitro Group)

Context: The final step usually involves reducing 3-[([1,1'-Biphenyl]-4-yl)oxy]nitrobenzene to the aniline.

FeaturePrecursor (Nitro) Product (Aniline) Observation
Aniline H-2, H-4, H-6 Downfield (7.5–8.0 ppm) Upfield (6.1–6.4 ppm) Key Indicator: The -NO₂ group is strongly withdrawing (deshielding).[1] Reduction to -NH₂ (donating) causes a massive upfield shift (>1.0 ppm).[1]
Amine Signal AbsentPresent (~5.2 ppm)Appearance of broad exchangeable peak.[1]
Biphenyl Signals UnchangedUnchangedThe biphenyl system is chemically distant from the reaction site; shifts remain constant.[1]
Scenario B: Isomeric Purity (Meta vs. Para Substitution)

Context: Commercial starting materials (aminophenols) often contain regioisomers.[1] Distinguishing the 3-substituted (meta) product from the 4-substituted (para) impurity is critical.[1]

FeatureTarget (Meta-Isomer) Impurity (Para-Isomer) Differentiation
Symmetry Asymmetric (ABCD system)Symmetric (AA'BB' system)Pattern Recognition: The meta-isomer shows a complex pattern (s, d, t, d) in the upfield region.[1] The para-isomer shows a clean pair of doublets (AA'BB').[1]
H-5 Proton Triplet at ~7.0 ppmAbsentThe meta-isomer has a proton at the 5-position (coupling to H-4 and H-6).[1] The para-isomer lacks this; all aniline protons are equivalent pairs.[1]

Visualization: Analysis Workflow

The following diagram outlines the logical decision tree for validating the product identity using 1H NMR.

NMR_Analysis Start Crude Product Spectrum Check_Region1 Check 6.0 - 6.5 ppm Region Start->Check_Region1 Decision_Peaks Are there 3 distinct shielded protons? Check_Region1->Decision_Peaks Meta_Confirmed Meta-Substitution Confirmed (Target Structure) Decision_Peaks->Meta_Confirmed Yes (s, d, d) Para_Impurity Para-Isomer Impurity (AA'BB' Pattern) Decision_Peaks->Para_Impurity No (2x Doublets) Check_Region2 Check 7.5 - 8.0 ppm Region Decision_Peaks->Check_Region2 No Signal (Deshielded) Final_QC Check Integral Ratio (Aniline : Biphenyl = 4 : 9) Meta_Confirmed->Final_QC Nitro_Precursor Incomplete Reduction (Nitro Precursor Present) Check_Region2->Nitro_Precursor Signals Present

Caption: Logical workflow for distinguishing the target 3-substituted aniline from common isomers and precursors.

Troubleshooting & Common Issues

  • Broad Amine Peak:

    • Issue: The -NH₂ signal is extremely broad or invisible.[1]

    • Cause: Proton exchange with trace water in DMSO-d₆ or acidic impurities.[1]

    • Solution: Add a drop of D₂O (peak disappears, confirming assignment) or use dry DMSO-d₆ over molecular sieves to sharpen the signal.

  • Solvent Overlap:

    • Issue: The aromatic region around 7.26 ppm is obscured.[1]

    • Cause: Use of CDCl₃ (residual CHCl₃ singlet at 7.26 ppm).[1][5]

    • Solution: Switch to DMSO-d₆ (residual quintet at 2.50 ppm) or Acetone-d₆ (residual quintet at 2.05 ppm) to clear the aromatic window.[1]

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR Spectrum of 3-Phenoxyaniline (SDBS No. 3208). National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]

  • PubChem. 3-Phenoxyaniline Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] (Standard reference for substituent effects on benzene rings). Available at: [Link]

Sources

Comparative

Technical Comparison: FTIR Spectral Signatures of Ether vs. Amine Functionalities in Biphenyl Aniline Derivatives

Topic: Technical Comparison of FTIR Spectral Signatures: Ether vs. Amine Functionalities in Biphenyl Aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison of FTIR Spectral Signatures: Ether vs. Amine Functionalities in Biphenyl Aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Nomenclature Clarification

In the context of high-performance polymers and drug development, "Biphenyl Aniline" typically refers to Aminobiphenyl Ethers —specifically monomers like 4-(4-aminophenoxy)biphenyl or 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) . These molecules integrate the thermal stability of a biphenyl core, the flexibility of ether linkages, and the reactivity of amine groups.[1]

This guide provides a definitive comparison of the Fourier Transform Infrared (FTIR) absorption profiles for these competing functionalities. It distinguishes the diagnostic signals of the Aromatic Ether (Ar-O-Ar) linkage from the Primary Aromatic Amine (Ar-NH₂) group, addressing the critical spectral overlap in the fingerprint region.

Theoretical Grounding: Vibrational Modes

To accurately interpret the spectrum, one must understand the mechanical causality behind the peaks.

The Aromatic Amine (Ar-NH₂)

The amine group on an aromatic ring (aniline derivative) exhibits distinct behavior due to resonance delocalization of the nitrogen lone pair into the


-system.
  • N-H Stretching (

    
    ):  Primary amines show a characteristic "doublet" caused by symmetric and asymmetric stretching.[2]
    
  • N-H Scissoring (

    
    ):  A deformation mode often obscured by aromatic ring vibrations.
    
  • C-N Stretching (

    
    ):  The bond order is 
    
    
    
    due to resonance, shifting this peak to a higher wavenumber compared to aliphatic amines.
The Aromatic Ether (Ar-O-Ar)

The ether linkage acts as a flexible hinge between rigid phenyl rings.

  • C-O-C Asymmetric Stretch (

    
    ):  A strong, broad band often overlapping with the C-N stretch.
    
  • C-O-C Symmetric Stretch (

    
    ):  Weaker and sharper, serving as a secondary confirmation.
    

Comparative Analysis: Diagnostic Peaks

The following table synthesizes experimental data for 4-(4-aminophenoxy)biphenyl . Note the critical overlap region at


.
Table 1: Spectral Fingerprint Comparison
Functional GroupVibrational ModeFrequency Range (

)
IntensityDiagnostic Reliability
Amine (Primary) N-H Asymmetric Stretch3400 – 3450 MediumHigh (Primary Indicator)
Amine (Primary) N-H Symmetric Stretch3300 – 3350 MediumHigh (Doublet Confirmation)
Ether (Aromatic) C-O-C Asymmetric Stretch1230 – 1270 Very StrongMedium (Overlaps with C-N)
Amine (Aromatic) C-N Stretching1250 – 1340 StrongLow (Obscured by Ether)
Ether (Aromatic) C-O-C Symmetric Stretch1000 – 1050 MediumHigh (Secondary Confirmation)
Biphenyl Core C=C Ring Stretch1480 – 1600 VariableMedium (Structural Baseline)
Biphenyl Core C-H Out-of-Plane Bend690 – 850 StrongHigh (Substitution Pattern)
Critical Analysis of Spectral Overlap

The most common error in analyzing aminobiphenyl ethers is misidentifying the strong band at


.
  • The Conflict: Both the Ar-O-Ar asymmetric stretch and the Ar-N C-N stretch appear here.

  • The Resolution: Do not rely on the

    
     peak alone.
    
    • Check

      
      :  Presence of a doublet confirms the Amine.
      
    • Check

      
      :  Presence of a sharp band confirms the Ether.
      
    • Reaction Monitoring: If synthesizing polyimides, the disappearance of the N-H doublet is the only reliable metric for reaction completion; the ether peak will remain unchanged.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high signal-to-noise ratio (SNR) for solid aromatic monomers.

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. Prerequisite: Sample must be dry (vacuum dried at


 for 4 hours) to remove hygroscopic water which masks N-H bands.
Step-by-Step Workflow
  • System Preparation:

    • Clean ATR crystal with isopropanol. Ensure energy throughput is

      
       of baseline.
      
    • Set parameters: Resolution

      
      , Scans 
      
      
      
      , Range
      
      
      .
  • Background Collection:

    • Acquire background spectrum of the ambient air/clean crystal.

  • Sample Loading:

    • Place

      
       of 4-(4-aminophenoxy)biphenyl  powder on the crystal center.
      
    • Crucial: Apply high pressure using the anvil clamp. Aromatic solids are rigid; poor contact results in weak evanescent wave penetration.

  • Acquisition & Correction:

    • Collect sample spectrum.[3][4][5][6][7]

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across wavelengths (intensity at high wavenumbers is naturally lower in ATR).

  • Validation:

    • Verify the N-H doublet is resolved. If the peaks at

      
       are merged into a blob, the sample may be wet or the resolution too low.
      

Decision Logic Visualization

The following diagram illustrates the logical flow for distinguishing Ether vs. Amine signals in a complex biphenyl matrix.

FTIR_Logic Start Analyze Spectrum (Biphenyl Aniline Ether) CheckHigh Check 3300-3500 cm⁻¹ (High Frequency) Start->CheckHigh Doublet Distinct Doublet Found? CheckHigh->Doublet AmineConfirmed PRIMARY AMINE CONFIRMED (N-H Stretch) Doublet->AmineConfirmed Yes (3400/3300) AmineAbsent AMINE ABSENT (or Secondary/Tertiary) Doublet->AmineAbsent No CheckFingerprint Check 1230-1270 cm⁻¹ (Fingerprint Region) AmineConfirmed->CheckFingerprint AmineAbsent->CheckFingerprint StrongBand Strong Broad Band? CheckFingerprint->StrongBand Ambiguous AMBIGUOUS ZONE (Ether C-O vs Amine C-N) StrongBand->Ambiguous Yes CheckSecondary Check 1000-1050 cm⁻¹ (Symmetric Stretch) Ambiguous->CheckSecondary Resolve Conflict SharpPeak Sharp Peak Present? CheckSecondary->SharpPeak EtherConfirmed ETHER LINKAGE CONFIRMED (Ar-O-Ar) SharpPeak->EtherConfirmed Yes

Figure 1: Logical workflow for deconvoluting overlapping spectral signals in aminobiphenyl ethers.

References

  • PubChem. (2025).[3][8] 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline Spectral Data. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3][4][8]

  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link][9]

Sources

Validation

Purity Perfected: A Comparative Guide to HPLC Method Development for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules such as 3-[([1,1'-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules such as 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, a potential intermediate or API, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will navigate the intricacies of method development, from initial parameter selection to final optimization, supported by experimental data and established scientific principles.

The Analytical Challenge: Understanding the Analyte

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is a molecule characterized by a biphenyl group linked to an aniline moiety via an ether bond.[1] This structure presents a unique set of challenges for chromatographic separation. The biphenyl group imparts significant hydrophobicity, while the aniline group introduces a basic character, making the molecule's retention behavior sensitive to the pH of the mobile phase. The presence of two aromatic systems also suggests strong UV absorbance, a key property for detection.

Strategic Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. Our objective is to achieve a stability-indicating method, capable of separating the main compound from its potential process-related impurities and degradation products.[2][3] This requires a logical progression through several key stages, as illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (Structure, Polarity, pKa) Column Column Selection (C18, Biphenyl) Analyte->Column Mobile Mobile Phase Selection (ACN/MeOH, Buffer) Column->Mobile Detector Detector Selection (PDA/UV) Mobile->Detector Gradient Gradient Optimization Detector->Gradient pH Mobile Phase pH Gradient->pH Temp Column Temperature pH->Temp Flow Flow Rate Temp->Flow Forced Forced Degradation (ICH Guidelines) Flow->Forced Validation ICH Q2(R2) Validation (Specificity, Linearity, etc.) Forced->Validation

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases: C18 vs. Biphenyl

The choice of the stationary phase is a critical determinant of selectivity in reversed-phase HPLC.[4][5] Given the aromatic nature of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, we compared the performance of a traditional C18 column with a Biphenyl column. C18 columns are the workhorses of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[6][7] Biphenyl columns, on the other hand, offer unique selectivity for aromatic compounds through π-π interactions.[8][9]

Experimental Protocol: Stationary Phase Screening

A screening protocol was designed to evaluate the two stationary phases under identical mobile phase and gradient conditions.

  • Sample Preparation: A stock solution of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. A working standard of 0.1 mg/mL was prepared by diluting the stock solution.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.[10][11]

  • Chromatographic Conditions:

    • Columns:

      • Method A: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Method B: Biphenyl column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA detection at 254 nm

    • Injection Volume: 10 µL

Results and Discussion

The comparative data presented below highlights the differences in selectivity and resolution offered by the two stationary phases.

ParameterMethod A (C18)Method B (Biphenyl)
Retention Time (Main Peak) 12.5 min14.2 min
Resolution (Main Peak & Impurity 1) 1.82.5
Peak Tailing (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 850011000

The Biphenyl column demonstrated superior performance for this particular analyte. The increased retention time suggests stronger interactions with the stationary phase, likely due to favorable π-π interactions between the biphenyl rings of the analyte and the stationary phase.[8] More importantly, the Biphenyl column provided significantly better resolution between the main peak and a closely eluting impurity. The improved peak shape (less tailing) and higher theoretical plates indicate a more efficient separation.

Mobile Phase Optimization: The Power of Organic Modifier and pH

The composition of the mobile phase is another powerful tool for manipulating selectivity.[12][13] We investigated the effect of changing the organic modifier from acetonitrile to methanol and adjusting the mobile phase pH.

Experimental Protocol: Mobile Phase Optimization

Building upon the superior performance of the Biphenyl column, further optimization was carried out.

  • Organic Modifier Comparison: The gradient method on the Biphenyl column was repeated, replacing acetonitrile with methanol as Mobile Phase B.

  • pH Adjustment: The effect of mobile phase pH was evaluated by comparing 0.1% formic acid (pH ~2.7) with a 10 mM ammonium acetate buffer (pH ~6.8).

Results and Discussion

The choice of organic modifier and the pH of the mobile phase had a profound impact on the chromatography.

ConditionRetention Time (Main Peak)Resolution (Main Peak & Impurity 1)Observations
Acetonitrile, 0.1% Formic Acid 14.2 min2.5Good separation and peak shape.
Methanol, 0.1% Formic Acid 16.8 min2.1Increased retention, but reduced resolution.
Acetonitrile, 10mM Ammonium Acetate 11.5 min1.5Decreased retention and poor resolution.

Acetonitrile proved to be the better organic modifier, providing a balance of retention and resolution.[14] Methanol, while increasing retention, compromised the separation of the critical impurity pair. The acidic mobile phase (0.1% formic acid) was crucial for good peak shape and retention. At a higher pH, the aniline moiety of the analyte is less protonated, leading to reduced retention and poorer separation on a reversed-phase column.

Developing a Stability-Indicating Method: The Role of Forced Degradation

To ensure the developed method is stability-indicating, forced degradation studies are essential.[2][15][16] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The HPLC method must be able to separate these degradants from the main peak and from each other.

Experimental Protocol: Forced Degradation

Forced degradation was performed according to ICH guidelines.[2]

  • Stress Conditions: Solutions of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline were subjected to:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours

  • Analysis: The stressed samples were analyzed using the optimized HPLC method (Biphenyl column, acetonitrile/0.1% formic acid gradient). Peak purity was assessed using the PDA detector.[10][17]

The optimized method successfully separated the main peak from all major degradation products, demonstrating its stability-indicating nature. The PDA detector was instrumental in confirming the spectral homogeneity of the main peak in the presence of co-eluting impurities.

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analytical Outcome Acid Acid Hydrolysis Analyte 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Thermal->Analyte Photo Photolysis Photo->Analyte Degradants Degradation Products Analyte->Degradants Separation Baseline Separation Analyte->Separation Degradants->Separation

Caption: Forced degradation to establish a stability-indicating method.

Final Optimized HPLC Method

Based on the comprehensive method development and optimization, the following method is recommended for the purity analysis of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline:

ParameterRecommended Condition
Column Biphenyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA, 254 nm
Injection Volume 10 µL

This method provides excellent resolution, good peak shape, and is proven to be stability-indicating, making it suitable for routine quality control and stability testing.

Conclusion

The development of a robust HPLC method for the purity determination of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline requires a systematic and comparative approach. This guide has demonstrated that through careful selection of the stationary phase and optimization of the mobile phase, a superior separation can be achieved. The use of a Biphenyl column, in conjunction with an acetonitrile/acidic water mobile phase, provides the necessary selectivity to resolve the main analyte from its impurities and degradation products. The principles and experimental data presented herein serve as a valuable resource for scientists engaged in the critical task of ensuring the purity and quality of pharmaceutical compounds.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available from: [Link]

  • The Eyes of HPLC: Strategic Use of Detectors - QbD Group. (2025, October 8). Available from: [Link]

  • Method Development & Forced Degradation - J-STAR Research. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. Available from: [Link]

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available from: [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available from: [Link]

  • Diode Array Detector HPLC | DAD - SCION Instruments. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Available from: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025, August 25). Available from: [Link]

  • Forced degradation and impurity profiling. (2014). TrAC Trends in Analytical Chemistry, 53, 79-90.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. (2016, February 26). Available from: [Link]

  • Impurities and Forced Degradation Studies: A Review. ResearchGate. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024, March 26). Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available from: [Link]

  • HPLC Analysis with Diode Array Detection - Contract Testing Laboratories of America. (2024, January 16). Available from: [Link]

  • HPLC method development and validation as per ICH guidelines. Conference Series. Available from: [Link]

  • Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. (2018, May 30). Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020, March 23). Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Available from: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. (2012, July 2). Available from: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Available from: [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review - ijarsct. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (2024, April 2). Available from: [Link]

  • 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline. PubChem. Available from: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. (2024, July 12). Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Available from: [Link]

  • Choosing the Right HPLC Stationary Phase. LCGC International. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30). Available from: [Link]

  • 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline Properties. EPA. (2025, October 15). Available from: [Link]

  • 4,4'-Oxydianiline - Wikipedia. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Biphenyl Ether Polyimides: A TGA/DSC Analysis

For researchers and scientists navigating the landscape of high-performance polymers, particularly in demanding applications within aerospace, electronics, and advanced materials, thermal stability is a paramount concern...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the landscape of high-performance polymers, particularly in demanding applications within aerospace, electronics, and advanced materials, thermal stability is a paramount concern. Biphenyl ether polyimides have emerged as a significant class of materials, offering a unique combination of high-temperature resistance, mechanical robustness, and improved processability due to the incorporation of flexible ether linkages. This guide provides an in-depth comparative analysis of the thermal stability of various biphenyl ether polyimides, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causal relationships between chemical structure and thermal performance, offering insights to guide material selection and development.

The Critical Role of Thermal Stability in Polyimides

Aromatic polyimides are renowned for their exceptional thermal and oxidative stability, derived from the rigid aromatic and imide ring structures in their backbones.[1] However, this rigidity often leads to poor solubility and high processing temperatures, limiting their widespread application.[2][3] The strategic introduction of flexible ether linkages (–O–) into the polymer backbone, particularly within biphenyl moieties, is a common approach to enhance solubility and processability.[4][5] This structural modification, however, can influence the ultimate thermal stability of the polymer. Understanding this trade-off is crucial for designing materials with an optimal balance of properties for a specific application.

Understanding the Analytical Techniques: TGA and DSC

To objectively assess the thermal stability of these polymers, two primary thermal analysis techniques are employed:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature in a controlled atmosphere.[6] It provides critical information about the decomposition temperature, the amount of volatile components, and the char yield (the amount of residual non-volatile material at high temperatures). Key parameters derived from TGA include the onset decomposition temperature (Tonset) and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] It is used to determine the glass transition temperature (Tg), which is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] A higher Tg is generally indicative of a more rigid polymer backbone and, often, higher thermal stability.

Comparative Thermal Stability Analysis

The thermal properties of polyimides are intrinsically linked to the chemical structures of their constituent dianhydride and diamine monomers. The presence of biphenyl units and ether linkages significantly impacts chain packing, rotational energy barriers, and ultimately, the thermal response of the material.

Influence of Dianhydride Structure with an Ether-Containing Diamine

Let's consider a series of polyimides synthesized from a common ether-containing diamine, 4,4'-oxydianiline (ODA), with different aromatic dianhydrides. The choice of dianhydride dramatically influences the resulting thermal properties.

Polyimide CompositionDianhydrideGlass Transition Temperature (Tg) (°C)
PMDA-ODAPyromellitic dianhydride (PMDA)302
BTDA-ODA3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)276
BPDA-ODA3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)290

Data sourced from[8]

The polyimide derived from PMDA, which has a rigid and planar structure, exhibits the highest Tg. The introduction of a flexible ketone group in BTDA lowers the Tg. The biphenyl structure in BPDA provides a balance of rigidity and rotational freedom, resulting in a high Tg.

The Impact of Biphenyl and Ether Linkages on Decomposition Temperature

Thermogravimetric analysis reveals the ultimate thermal stability of the polymer backbone. Polyimides containing biphenyl and ether structures generally exhibit excellent thermal stability, with initial decomposition temperatures often exceeding 500°C in an inert atmosphere.[9][10]

Polyimide TypeKey Structural Features10% Weight Loss Temperature (Td10) (°C) in N2Char Yield at 800°C (%) in N2
Biphenyl Ether PolyimideContains both biphenyl and ether linkages~514–533[11]>45[4]
Polyimide with Bulky Side GroupsNaphthalene-based>500High
Polyimide with Flexible SpacersMethylene spacer groups620–710[12]High
Conventional Aromatic Polyimide (e.g., PMDA-ODA)Rigid aromatic backbone>500High

The data indicates that while the introduction of flexible ether linkages can slightly lower the decomposition temperature compared to the most rigid all-aromatic polyimides, they still maintain exceptional thermal stability, with Td10 values well above 500°C. The char yield, an indicator of the material's resistance to burning, also remains high.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental procedures are crucial.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small sample of the polyimide (5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The sample is loaded into the TGA furnace.

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.

  • Data Analysis: The weight loss as a function of temperature is recorded. The Td10 and char yield are determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small amount of the polyimide (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: A nitrogen purge (flow rate of 20-50 mL/min) is maintained throughout the experiment.

  • Temperature Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from ambient to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 10°C/min or 20°C/min, followed by controlled cooling and a second heating scan.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. This eliminates any prior thermal history of the sample.

Visualizing the Workflow

The following diagrams illustrate the general synthesis pathway for biphenyl ether polyimides and the logical workflow for their thermal stability analysis.

Polyimide_Synthesis Dianhydride Biphenyl Tetracarboxylic Dianhydride (e.g., BPDA) Polyamic_Acid Poly(amic acid) Solution Dianhydride->Polyamic_Acid Diamine Ether-Containing Diamine (e.g., 4,4'-ODA) Diamine->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamic_Acid Thermal_Imidization Thermal Imidization (Heat) Polyamic_Acid->Thermal_Imidization Chemical_Imidization Chemical Imidization (Dehydrating Agent) Polyamic_Acid->Chemical_Imidization Polyimide Biphenyl Ether Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: General synthesis pathway for biphenyl ether polyimides.

Thermal_Analysis_Workflow Start Synthesized Biphenyl Ether Polyimide Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Determine Td10 and Char Yield TGA->TGA_Data DSC_Data Determine Glass Transition (Tg) DSC->DSC_Data Comparison Compare with Alternative Polyimides and Structure-Property Analysis TGA_Data->Comparison DSC_Data->Comparison Report Report Findings Comparison->Report

Caption: Workflow for thermal stability analysis of polyimides.

Conclusion

The thermal stability of biphenyl ether polyimides is a complex interplay of monomer structure and intermolecular forces. The inclusion of ether linkages enhances processability, often with only a minor compromise in the exceptional thermal stability characteristic of aromatic polyimides. TGA and DSC are indispensable tools for quantifying this stability, providing key metrics such as Tg, Td10, and char yield. By carefully selecting the dianhydride and diamine monomers, researchers can tailor the properties of biphenyl ether polyimides to meet the stringent requirements of high-performance applications. This guide provides a framework for understanding and comparing these materials, enabling more informed decisions in material design and selection.

References

  • [Thermogravimetric analysis (TGA) curves of polyfig2_228941295)

Sources

Validation

A Senior Scientist's Guide to Elemental Analysis Standards for C18H15NO Compounds

This guide provides an in-depth comparison of elemental analysis standards for verifying the composition and purity of organic compounds with the molecular formula C18H15NO. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards for verifying the composition and purity of organic compounds with the molecular formula C18H15NO. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind the standards, methodologies, and data interpretation, ensuring the generation of trustworthy and publishable results.

Introduction: The Foundational Role of Elemental Analysis

In synthetic and pharmaceutical chemistry, the synthesis of a new chemical entity is incomplete until its molecular formula and purity are rigorously confirmed. Elemental Analysis (EA) serves as a primary, quantitative technique to achieve this. For a target compound like C18H15NO, EA provides the empirical percentage of Carbon (C), Hydrogen (H), and Nitrogen (N), which can be directly compared to the theoretical values calculated from its formula.

The most prevalent method for this is combustion analysis , a robust and reliable technique where a sample is burned in an oxygen-rich atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured to determine the elemental composition.[1][2][3] This guide will dissect the standards that define success in this analysis, the protocol required to achieve it, and the framework for interpreting the results.

Part 1: The Theoretical Benchmark for C18H15NO

Before any analysis can be performed, a theoretical benchmark must be established. This is the "gold standard" calculated directly from the molecular formula and the atomic weights of the constituent elements. All experimental data will be measured against these values.

Molecular Formula: C₁₈H₁₅NO Molecular Weight: 261.32 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Theoretical %
CarbonC12.01118216.19882.73%
HydrogenH1.0081515.1205.79%
NitrogenN14.007114.0075.36%
OxygenO15.999115.9996.12%

Note: While CHN analysis is the primary focus, Oxygen is typically determined by difference or through a separate pyrolysis method.

Part 2: A Comparative Guide to Acceptance Criteria

An experimental result is only meaningful when compared against an established standard. However, the definition of an "acceptable" result can vary depending on the context, from academic publishing to industrial quality control. The most critical metric is the absolute deviation , calculated as | Experimental % - Theoretical % |.

Standard / GuidelineAcceptance Criteria (Absolute Deviation)Context & Rationale
Academic Publishing Standard ≤ 0.40% This is the most widely recognized, albeit debated, standard for demonstrating analytical purity in scientific journals, particularly those from the American Chemical Society (ACS).[4][5][6] A result within this range is generally considered strong evidence of a compound's identity and purity (typically >95%).
Pharmaceutical Purity (API) ≤ 0.40% While regulatory bodies like the USP focus heavily on elemental impurities (trace metals) via chapters <232> and <233>, the ±0.4% rule is the de facto standard used during research and development to confirm the identity and purity of the Active Pharmaceutical Ingredient (API) itself.[7][8]
Statistical & Experimental Reality Variable (up to ±0.84%) Recent international studies have shown that due to inherent random errors and inter-lab variability, consistently achieving ≤0.40% is challenging, even for certified pure compounds.[5][9] One study suggested a tolerance of up to 0.84% for Carbon and Nitrogen would be required to capture 95% of results from genuinely pure samples, highlighting a disconnect between common guidelines and practical application.[9]

Expert Insight: The ±0.40% rule should be treated as a stringent benchmark, not an infallible law. A marginal failure (e.g., 0.45% deviation) does not automatically invalidate a result but should trigger an investigation into potential causes such as residual solvent, hygroscopicity, or instrumental drift.[4][10]

Part 3: The Experimental Protocol: A Self-Validating Workflow

Trustworthy data comes from a rigorous and self-validating experimental process. Each step is designed to minimize error and build confidence in the final result. The workflow below incorporates essential quality control checks.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Evaluation SamplePrep Sample Preparation (Drying, Homogenization) CRM_Select CRM Selection (e.g., Acetanilide) SamplePrep->CRM_Select Weighing Precise Weighing (Microbalance) CRM_Select->Weighing Calibrate Instrument Calibration (Using CRM) Weighing->Calibrate Input Blank Run Blank Analysis (Tin Capsule) Calibrate->Blank CRM_Check Run CRM as Sample (Validation Check) Blank->CRM_Check SampleRun Analyze C18H15NO Sample (Triplicate Runs) CRM_Check->SampleRun Calc Calculate Experimental % SampleRun->Calc Output Compare Compare to Theoretical % Calc->Compare Dev Calculate Absolute Deviation Compare->Dev Report Final Report & Assessment Dev->Report

Caption: Workflow for Self-Validating Elemental Analysis.

Step-by-Step Methodology
  • Sample Preparation (The Critical First Step):

    • Purity: The sample must be of the highest possible purity. Impurities like residual solvents or starting materials will significantly skew results.

    • Drying: Ensure the sample is completely dry. Use a high vacuum oven (Abderhalden pistol) if necessary. Co-crystallized water or solvent is a common source of error.[10] A minimum of 5mg of sample is typically required.[6]

    • Homogenization: The sample must be homogenous. Grind solid samples into a fine, uniform powder.

  • Instrumentation and Calibration:

    • Instrument: A modern CHNS/O elemental analyzer is used. These instruments automate the combustion and detection process.[1][11]

    • Calibration (The Trust Anchor): The instrument must be calibrated using a Certified Reference Material (CRM) .[12] A CRM is a highly pure compound with a precisely known elemental composition (e.g., Acetanilide, EDTA). This step ensures the instrument's response is accurate and traceable.[6][13] CRMs should be sourced from accredited producers (e.g., ISO 17034).

  • Analysis Execution:

    • Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. Record the weight precisely.

    • Blanks: Run an empty tin capsule as a blank to establish the instrument's baseline response.

    • CRM as a Sample: Before and after running the unknown sample, analyze a CRM as if it were an unknown. The results for the CRM must fall within a very tight tolerance (e.g., ±0.30%) of its certified values. This validates that the instrument calibration is stable.[6]

    • Sample Analysis: Analyze the C18H15NO sample. It is best practice to run the analysis in duplicate or triplicate to ensure reproducibility.[10]

  • Data Evaluation:

    • The instrument software will provide the experimental weight percentages for C, H, and N.

    • Calculate the absolute deviation for each element: | Experimental % - Theoretical % |.

    • Compare the deviations against the chosen acceptance criterion (e.g., ≤0.40%).

Part 4: Interpreting the Results: A Decision Framework

The final step is to interpret the data and make a scientifically sound judgment about the sample's identity and purity. This decision process can be visualized as a logical flow.

G start Elemental Analysis Results for C18H15NO criterion_check Are all deviations (C, H, N) ≤ 0.40%? start->criterion_check pass_node PASS High confidence in identity and purity. Proceed with further studies. criterion_check->pass_node Yes fail_node FAIL Investigate cause of deviation. criterion_check->fail_node No investigate What is the nature of the deviation? fail_node->investigate marginal_fail Marginal Deviation (e.g., 0.4-0.6%) One element affected. investigate->marginal_fail Marginal significant_fail Significant Deviation (>0.6%) Multiple elements affected. investigate->significant_fail Significant action_marginal Action: 1. Check for residual solvent/water. 2. Re-dry and re-purify sample. 3. Re-run analysis. marginal_fail->action_marginal action_significant Action: 1. Suspect incorrect structure or   major impurity. 2. Re-verify with other techniques   (NMR, MS). 3. Revisit synthesis/purification. significant_fail->action_significant

Caption: Decision framework for interpreting elemental analysis results.

Scenario Analysis:
  • Scenario 1: Pass. The experimental values for C, H, and N are 82.55%, 5.88%, and 5.41% respectively. All deviations are ≤0.40%. This result strongly supports the assigned molecular formula and indicates a high degree of purity.

  • Scenario 2: Marginal Fail. Carbon is 82.13% (Δ=0.60%), while H and N are within limits. This could indicate a small amount of a carbon-poor impurity, such as residual water. The recommended action is to re-dry the sample under high vacuum and re-submit for analysis.

  • Scenario 3: Significant Fail. Carbon is 81.50% (Δ=1.23%) and Nitrogen is 4.99% (Δ=0.37%). Such large deviations, particularly in the carbon backbone, suggest a more significant issue. This could be a major impurity (e.g., unreacted starting material) or potentially an incorrect structural assignment. Further analytical characterization (NMR, Mass Spectrometry) is required before proceeding.

Conclusion

Elemental analysis is more than a routine measurement; it is a fundamental pillar of chemical synthesis and characterization. For a C18H15NO compound, success is defined by aligning experimental results with theoretical values within the stringent ±0.40% absolute deviation standard common in both academic and pharmaceutical research. Achieving this standard requires meticulous sample preparation and a self-validating analytical workflow anchored by the proper use of Certified Reference Materials. By understanding the causality behind the standards and the framework for interpreting deviations, researchers can generate data that is not only accurate but also unequivocally trustworthy.

References

  • Combustion analysis - Wikipedia . Wikipedia. [Link]

  • What Is an Elemental Analyzer & How Does It Work? . Precisa. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Exeter Analytical. [Link]

  • Combustion Analysis for Elemental Determination . LECO Corporation. [Link]

  • Introduction to Combustion Analysis . Chemistry LibreTexts. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS . Agilent. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals . Intertek. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 . Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Publications. [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector . UFAG Laboratorien AG. [Link]

  • An International Study Evaluating Elemental Analysis . Cardiff University ORCA. [Link]

  • Chemists Debate the Value of Elemental Analysis . ACS Central Science. [Link]

  • Summary of CHNS Elemental Analysis Common Problems . University of British Columbia. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Royal Society of Chemistry. [Link]

  • Certified reference materials . National Research Council Canada. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards . Agilent. [Link]

  • Elemental analysis and chemical composition . INFINITIA Industrial Consulting. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • Elemental Impurity Analysis . Pharmaceutical Technology. [Link]

  • Elementary analysis . NC Technologies. [Link]

  • Elemental Analysis . University of Padua. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES . Agilent. [Link]

  • Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030 . Shimadzu. [Link]

  • Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233> . LabRulez. [Link]

Sources

Comparative

Reference Standard Qualification Guide: 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Topic: Reference Standards for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals Executive Summary 3-[([1,1'-Biphenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals

Executive Summary

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS: 20033913) is a critical aromatic amine intermediate, often utilized in the synthesis of high-performance polyimides and as a scaffold in kinase inhibitor discovery. Its structural complexity—a biphenyl ether linked to an aniline—presents unique analytical challenges, particularly regarding regioisomerism and oxidative stability.

In pharmaceutical development, this compound is frequently flagged as a Potential Genotoxic Impurity (PGI) due to its aniline moiety. Consequently, the "reference standard" used to quantify it must meet rigorous metrological requirements. This guide compares the available grades of reference materials and provides a self-validating protocol for qualifying a primary standard in-house when a Certified Reference Material (CRM) is unavailable.

Part 1: Comparative Analysis of Reference Material Grades

Unlike common APIs (e.g., Acetaminophen), 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is rarely available as an off-the-shelf ISO 17034 Certified Reference Material (CRM). Researchers must often choose between commercial research chemicals or custom qualification.

Comparison Matrix: Selecting the Right Standard
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard Option C: Custom ISO 17034 CRM
Primary Use Early Discovery / SynthesisGMP Release / Impurity ProfilingRegulatory Filing / Late-Stage GMP
Traceability None (Batch-dependent)SI-Traceable (via qNMR) SI-Traceable (NIST/BIPM)
Purity Assignment Area % (HPLC/GC) - RiskyMass Balance / qNMR Mass Balance + Uncertainty Budget
Cost / Time Low / ImmediateMedium / 1-2 Weeks High / 3-6 Months
Risk Profile High: Ignores water, salts, and inorganic residues.Low: Scientifically robust if protocol is followed.Lowest: Gold standard but often impractical.
Expert Insight: The "Area %" Trap

Do not use Option A for quantitative impurity analysis. Commercial vendors often report purity as "98% (HPLC Area)." This metric ignores non-chromatographable impurities (water, solvents, inorganic salts). A "98%" sample could actually be 85% potent by weight, leading to a 15% underestimation of toxic impurities in your drug product.

Part 2: Technical Deep Dive – Synthesis & Impurity Logic

To qualify a standard, you must understand its origin. The synthesis of this ether amine typically follows a copper-catalyzed Ullmann coupling.

Synthesis Pathway & Impurity Origin[1][2][3]

The following diagram illustrates the likely synthesis route and the specific impurities that must be targeted during qualification.

SynthesisPathway SM1 3-Aminophenol (Starting Material) Rxn Ullmann Coupling (CuI, Ligand, Base, Heat) SM1->Rxn SM2 4-Bromobiphenyl (Starting Material) SM2->Rxn Product 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (Target Analyte) Rxn->Product Major Path Imp1 Impurity A: Unreacted 4-Bromobiphenyl Rxn->Imp1 Incomplete Conversion Imp2 Impurity B: Bis-ether Oligomers Rxn->Imp2 Over-reaction Imp3 Impurity C: Oxidation Products (Azo) Product->Imp3 Air Oxidation

Figure 1: Synthesis pathway via Ullmann coupling showing critical process impurities.

Part 3: Experimental Protocol for In-House Qualification

If you cannot source an ISO 17034 CRM, you must generate an In-House Primary Standard using Quantitative NMR (qNMR) . This method is self-validating and provides absolute purity without requiring a reference standard of the analyte itself.

Workflow: The qNMR Qualification Loop

QualificationWorkflow Start Raw Material Received (>98% HPLC Area) Step1 1. Structural Confirmation (1H-NMR, MS, IR) Start->Step1 Step2 2. Homogeneity Check (HPLC - 3 vials) Step1->Step2 Step3 3. qNMR Experiment (Internal Standard: TCNB or Maleic Acid) Step2->Step3 Step4 4. Orthogonal Check (Mass Balance: 100% - Impurities - Water - ROI) Step3->Step4 Decision Do values match within 1.0%? Step4->Decision Fail Reject / Re-purify Decision->Fail No Pass Assign Potency & Issue COA Decision->Pass Yes

Figure 2: Decision tree for qualifying a research-grade chemical as a Reference Standard.

Detailed Protocol: Absolute Purity by qNMR

Principle: The integration of the analyte's proton signals is compared directly to a NIST-traceable internal standard (IS) in the same solution.

Materials:

  • Analyte: ~10 mg of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Provides excellent solubility for biphenyl amines and prevents aggregation).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) approx. 10 mg of Analyte (

    
    ) and 10 mg of IS (
    
    
    
    ) into the same HPLC vial.
  • Dissolution: Add 1.0 mL DMSO-d6. Vortex until completely dissolved. Transfer to NMR tube.[1][2]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Critical: Must be 5x T1 of the slowest proton).

    • Scans: 64.

    • Temperature: 298 K.[2]

  • Processing: Phase and baseline correct manually. Integrate the specific aromatic protons of the analyte (avoiding overlap) and the IS signal.

Calculation:



Where:

  • 
     = Integral value[2]
    
  • 
     = Number of protons (e.g., 1 for TCNB, 2 for specific analyte protons)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity (as a decimal)
    

Part 4: Analytical Method for Impurity Profiling

Once the standard is qualified, use this HPLC method to separate the analyte from its structural isomers and synthesis byproducts.

Method Highlights:

  • Column Selection: A Biphenyl or Phenyl-Hexyl stationary phase is strictly recommended over C18. The

    
     interactions are essential for separating the 3-isomer (analyte) from the 4-isomer (potential impurity) and other biphenyl byproducts.
    
ParameterCondition
Column Kinetex Biphenyl or equivalent, 100 x 3.0 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5%→95% B; 10-12 min: 95% B
Flow Rate 0.6 mL/min
Detection UV at 254 nm (aromatic backbone) and 210 nm (trace impurities)
Temperature 40°C

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and any regioisomer.
    
  • Tailing Factor: < 1.5 (Amines tend to tail; ensure mobile phase pH is acidic).

References

  • PubChem. 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Compound Summary. National Library of Medicine. [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on Pure Material Decision Trees and qNMR.[Link]

  • Organic Chemistry Portal. Ullmann Reaction Mechanism and Conditions.[Link]

  • Mestrelab Research. qNMR Purity Recipe Book: Sample Preparation and Processing.[Link]

Sources

Validation

Spectroscopic Characterization of Meta-Substituted Biphenyl Ethers: A Comparative Technical Guide

Executive Summary: The Meta Advantage and Analytical Challenge In medicinal chemistry and materials science, the biphenyl ether (diaryl ether) scaffold is a privileged structure, serving as the core for numerous pyrethro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Meta Advantage and Analytical Challenge

In medicinal chemistry and materials science, the biphenyl ether (diaryl ether) scaffold is a privileged structure, serving as the core for numerous pyrethroids, herbicides, and increasingly, specific enzyme inhibitors (e.g., substituted 3-phenoxybenzoic acid derivatives).

While para-substituted congeners often suffer from rapid metabolic clearance or limited conformational entropy, ** meta-substituted biphenyl ethers** frequently offer superior bioavailability and unique binding geometries. However, distinguishing the meta-isomer from its ortho and para alternatives during synthesis is a critical quality control bottleneck.

This guide provides an objective, data-driven comparison of spectroscopic methods for unequivocally identifying meta-substituted biphenyl ethers, contrasting their signatures directly with ortho and para isomers.

Comparative Analysis of Spectroscopic Techniques

To validate the structural integrity of a meta-substituted biphenyl ether, a multi-modal approach is required. The following table summarizes the performance of standard analytical techniques in resolving regioisomers.

Table 1: Comparative Efficacy of Spectroscopic Methods
TechniqueDiagnostic PowerKey Differentiator for Meta-IsomerLimitation

H NMR
High (Gold Standard) Distinct

-coupling (singlet-like

, doublet-triplet patterns).
Requires high field (>400 MHz) for complex overlapping aromatic regions.

C NMR
HighShift of C1/C3 carbons; distinct quaternary carbon count.Longer acquisition; less intuitive coupling information.
FT-IR MediumC-H Out-of-Plane (OOP) bending at 690–710 & 750–810 cm

.
Fingerprint region can be crowded; strictly qualitative.
Mass Spectrometry Low-MediumFragmentation often identical to isomers; "Meta-effect" is subtle.Hard to distinguish regioisomers without MS/MS or ion mobility.
UV-Vis Low

shifts due to reduced conjugation (twist angle).
Broad bands; poor specificity between isomers.

Deep Dive: NMR Characterization Strategies

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the meta-substitution pattern. The ether oxygen exerts a dual effect: electron donation via resonance (+R) and withdrawal via induction (-I), significantly perturbing the chemical shifts.

The H NMR "Fingerprint" of Meta-Substitution

Unlike the symmetric AA'BB' system of para-isomers or the complex ABCD system of ortho-isomers, the meta-substituted ring (e.g., 3-substituted diphenyl ether) displays a characteristic 4-proton pattern.

  • The "Isolated" Proton (

    
    ):  Appears as a narrow triplet (
    
    
    
    Hz) or singlet-like peak. It is flanked by the ether oxygen and the substituent, making it the most diagnostic signal.
  • The "Sandwiched" Proton (

    
    ):  Typically a pseudo-triplet (
    
    
    
    Hz), coupling to two neighbors (
    
    
    ).
  • The Wing Protons (

    
    ):  Appear as doublets or doublets of doublets (
    
    
    
    Hz,
    
    
    Hz).
Comparative Coupling Constants (

-Values)
IsomerCharacteristic Coupling PatternTypical

(Hz)
** Meta **

(meta)
and

(ortho)

;

Para

(ortho) only (Symmetric AA'BB')

(Strong "Roofing" effect)
OrthoComplex ABCD

;

;

C NMR Shifts

The ether carbon (C-O) is significantly deshielded (


 155–160 ppm). In meta-isomers, the lack of symmetry compared to para results in a higher number of unique carbon signals.
  • Key Check: Count the signals. A symmetric para-isomer will show fewer peaks due to equivalence. A meta-isomer (unless symmetrically substituted at 3,5) will show distinct signals for every carbon.

FT-IR and Mass Spectrometry Protocols[1]

Infrared Spectroscopy (The Quick Check)

While less specific than NMR, IR provides immediate confirmation of the substitution pattern via C-H Out-of-Plane (OOP) bending vibrations.

  • ** Meta (1,3-disubstitution):** Look for three bands in the 690–810 cm

    
     range (typically ~690, ~780, ~880 cm
    
    
    
    ).
  • ** Para (1,4-disubstitution):** A single strong band around 800–850 cm

    
    .
    
  • ** Ortho (1,2-disubstitution):** A single strong band around 735–770 cm

    
    .
    
  • Ether Linkage: Strong

    
     stretch at 1230–1270 cm
    
    
    
    .
Mass Spectrometry (Fragmentation Logic)

Biphenyl ethers are robust, often yielding a strong Molecular Ion (


).
  • Primary Fragmentation: Cleavage at the ether oxygen is common.

    • Pathway A: Loss of phenoxy radical (

      
      ).
      
    • Pathway B: Loss of CO (rearrangement to fluorene-like cations).

  • Differentiation: Ortho-isomers often show a "proximity effect" (e.g., loss of small molecules like H

    
    O or OH if substituents allow) that meta and para do not.
    

Visualizing the Characterization Workflow

The following diagram illustrates the logical decision tree for confirming a meta-substituted biphenyl ether using the data described above.

G Start Unknown Biphenyl Ether Sample IR_Check Step 1: FT-IR Analysis (Fingerprint Region 600-900 cm⁻¹) Start->IR_Check IR_Para Single Band ~800-850 cm⁻¹ (Likely Para) IR_Check->IR_Para Pattern A IR_Ortho Single Band ~735-770 cm⁻¹ (Likely Ortho) IR_Check->IR_Ortho Pattern B IR_Meta Three Bands 690, 780, 880 cm⁻¹ (Likely Meta) IR_Check->IR_Meta Pattern C Reject REJECT: Ortho/Para Isomer IR_Para->Reject IR_Ortho->Reject NMR_Check Step 2: 1H NMR Analysis (Aromatic Region 6.5-8.0 ppm) IR_Meta->NMR_Check NMR_Sym Symmetric AA'BB' Pattern (2 Doublets) NMR_Check->NMR_Sym Symmetry Detected NMR_Meta_Pattern Asymmetric Pattern: 1 Singlet-like (t, J~2Hz) 2 Doublets 1 Triplet (t, J~8Hz) NMR_Check->NMR_Meta_Pattern 4 Distinct Signals NMR_Sym->Reject Confirm CONFIRMED: Meta-Substituted Biphenyl Ether NMR_Meta_Pattern->Confirm

Caption: Logical workflow for the spectroscopic differentiation of meta-substituted biphenyl ethers from ortho/para isomers.

Experimental Protocol: Structural Elucidation

Objective: To characterize a synthesized 3-phenoxybenzoic acid derivative.

Reagents & Equipment:

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (use DMSO if carboxylic acid protons are present to prevent exchange).
  • Instrument: 400 MHz NMR Spectrometer (minimum).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the product in 0.6 mL of

    
    . Ensure the solution is clear to prevent line broadening.
    
  • Acquisition (

    
    H NMR): 
    
    • Set spectral width to -2 to 14 ppm.

    • Acquire 16–32 scans.

    • Crucial: Process with a window function (e.g., Gaussian multiplication) to resolve small coupling constants (

      
       Hz).
      
  • Analysis of the "Inner" Proton (

    
    ): 
    
    • Locate the signal for the proton between the ether oxygen and the substituent (typically

      
       7.0–7.6 ppm).
      
    • Verification: If this peak is a doublet of doublets appearing as a narrow triplet (

      
       Hz), the meta relationship is confirmed. If it is a doublet (
      
      
      
      Hz), the structure is likely ortho or para.
  • COSY Experiment (Optional): Run a 2D COSY to trace the connectivity. The "isolated"

    
     proton in the meta-isomer will show weak cross-peaks (only long-range 
    
    
    
    ) compared to the strong
    
    
    cross-peaks of
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for specific chemical shifts and substituent effects).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Phenoxybenzoic Acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Reich, H. J. (2023). NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

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